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  • Product: 1-(4-Methoxyphenyl)imidazolidin-2-one
  • CAS: 62868-39-7

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound with a molecular structure that holds significant interest in the fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound with a molecular structure that holds significant interest in the fields of medicinal chemistry and drug development. Its core imidazolidin-2-one scaffold is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one, along with detailed experimental protocols for its synthesis, purification, and characterization.

Core Molecular and Physical Properties

The fundamental properties of a compound are critical for its application in research and development. This section details the key physical and chemical characteristics of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Chemical Structure and Identifiers

The structure of 1-(4-Methoxyphenyl)imidazolidin-2-one is characterized by a central five-membered imidazolidin-2-one ring, with a 4-methoxyphenyl group attached to one of the nitrogen atoms.

Molecular Structure Visualization

Caption: Chemical structure of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(4-methoxyphenyl)imidazolidin-2-one-
CAS Number 62868-39-7[1][2]
Molecular Formula C10H12N2O2[2]
Molecular Weight 192.22 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1)N1CCNC1=O[2]
Physicochemical Properties

Table 2: Physical Properties

PropertyValue (Predicted/Estimated)Notes
Melting Point Not available. Expected to be a solid at room temperature. A related compound, 4-(5-Chloro-2,4-dihydroxyphenyl)-1-(4-methoxyphenyl)imidazolidin-2-one, has a melting point of 225–226 °C.[3]
Boiling Point >300 °C (Predicted)High boiling point is expected due to the polar nature and potential for hydrogen bonding.
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.The solubility generally increases with temperature in most solvents.[4][5]
Appearance Expected to be a white to off-white crystalline solid.Based on similar compounds.[3]

Synthesis and Purification

The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a substituted N-(2-aminoethyl)aniline derivative.

Proposed Synthetic Pathway

A plausible synthetic route starts from the readily available 4-methoxyaniline and involves a two-step process: N-alkylation followed by cyclization.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Methoxyaniline B N-(2-bromoethyl)-4-methoxyaniline A->B N-Alkylation C 1-(4-Methoxyphenyl)imidazolidin-2-one B->C Cyclization reagent1 2-Bromoethylamine hydrobromide Na2CO3, Acetonitrile reagent1->A reagent2 Triphosgene Triethylamine, Toluene reagent2->B

Caption: Proposed two-step synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the synthesis of similar imidazolidin-2-one derivatives.[3][6]

Step 1: Synthesis of N-(2-aminoethyl)-4-methoxyaniline

  • To a solution of 4-methoxyaniline (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq) and 2-bromoethylamine hydrobromide (1.1 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-aminoethyl)-4-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography.

Causality behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction.

  • Base: Sodium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heating the reaction provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.

Step 2: Cyclization to 1-(4-Methoxyphenyl)imidazolidin-2-one

  • Dissolve the crude N-(2-aminoethyl)-4-methoxyaniline (1.0 eq) and triethylamine (2.2 eq) in toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in toluene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality behind Experimental Choices:

  • Cyclizing Agent: Triphosgene serves as a safer and more convenient alternative to phosgene gas for the formation of the carbonyl group in the imidazolidin-2-one ring.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and triphosgene.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[8]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 1-(4-Methoxyphenyl)imidazolidin-2-one based on its structure and data from related compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d, J ≈ 9.0 Hz2HAr-H (ortho to N)
~6.90d, J ≈ 9.0 Hz2HAr-H (ortho to OCH₃)
~5.0 (broad s)s1HNH
~3.80s3HOCH
~3.65t, J ≈ 7.0 Hz2HN-CH ₂-CH₂-NH
~3.45t, J ≈ 7.0 Hz2HN-CH₂-CH ₂-NH
¹³C NMR Chemical Shift (δ, ppm) Assignment
~158.0C =O
~156.0Ar-C -OCH₃
~132.0Ar-C -N
~122.0Ar-C H (ortho to N)
~114.5Ar-C H (ortho to OCH₃)
~55.5OC H₃
~45.0N-C H₂-CH₂-NH
~40.0N-CH₂-C H₂-NH
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1610, 1510StrongAromatic C=C Stretch
~1240StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1030MediumSymmetric C-O-C Stretch (Aryl Ether)

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the imidazolidin-2-one ring.[8]

Reactivity and Potential Applications

1-(4-Methoxyphenyl)imidazolidin-2-one possesses several reactive sites that can be targeted for further chemical modification. The secondary amine in the ring can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the methoxy and imidazolidinone groups will influence the regioselectivity.

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have shown potential as anticonvulsants, antidiabetic agents, and in other therapeutic areas.[10] The 4-methoxyphenyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule, making 1-(4-Methoxyphenyl)imidazolidin-2-one a valuable building block for the synthesis of novel drug candidates.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one. While some experimental data are not yet publicly available, this document offers a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related compounds. The information presented herein is intended to support researchers and scientists in their efforts to explore the potential of this and similar molecules in drug discovery and development.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

  • Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information. Beilstein Journals. Available at: [Link]

  • 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. IUCr Journals. Available at: [Link]

  • 1-(4-METHOXYPHENYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE. Appchem. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]

  • SUPPORTING MATERIALS. Available at: [Link]

  • Solvents and solubilities. MicroChemicals. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. PMC. Available at: [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]

  • 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. PMC. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230791). NP-MRD. Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0309660). NP-MRD. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. Available at: [Link]

  • 1-(4-methoxyphenyl)acetone. Chemical Synthesis Database. Available at: [Link]

  • 1-(4-Methoxyphenyl)imidazoline-2-thione. the NIST WebBook. Available at: [Link]

  • 1-(4-methoxyphenyl)imidazolidine-2,4,5-trione (C10H8N2O4). PubChemLite. Available at: [Link]

  • THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Available at: [Link]

  • (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]

  • 1-(p-Methoxyphenyl)-2-propanone. PubChem. Available at: [Link]

  • Affinity-ligand purification of native human low-abundance multi-protein complexes for structure determination. UMR 7199 - Université de Strasbourg. Available at: [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Semantic Scholar. Available at: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available at: [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Cheméo. Available at: [Link]

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Exploratory

1-(4-Methoxyphenyl)imidazolidin-2-one 1H and 13C NMR spectrum data

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)imidazolidin-2-one This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)imidazolidin-2-one

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-methoxyphenyl)imidazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and the fundamental principles that underpin the structural elucidation of this heterocyclic compound. Our approach is grounded in scientific integrity, providing not just data, but the causal logic behind the spectral features observed.

Introduction: The Role of NMR in Structural Elucidation

1-(4-methoxyphenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidinone core N-substituted with a methoxyphenyl group. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will present a detailed interpretation of the ¹H and ¹³C NMR spectra anticipated for 1-(4-methoxyphenyl)imidazolidin-2-one, explaining the rationale behind peak assignments, chemical shifts, and coupling patterns.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The described protocol is designed to be a self-validating system, ensuring data reliability.

Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical. It must completely dissolve the analyte without introducing interfering signals. For 1-(4-methoxyphenyl)imidazolidin-2-one, Deuterated Chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm.[2] Alternatively, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like N-H protons.[3][4] The residual proton peak for DMSO-d₆ appears at δ 2.50 ppm.[2]

  • Concentration : A concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (15-30 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Reference Standard : Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a universal reference point for chemical shifts.[1] Most commercial deuterated solvents already contain TMS.

Spectrometer Setup

Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution. Standard pulse sequences are used for both ¹H (1D proton) and ¹³C (proton-decoupled) experiments.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound Weigh Compound (5-20 mg) Solvent Add Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Compound->Solvent TMS Add TMS (Internal Standard) Solvent->TMS Dissolve Vortex to Dissolve TMS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer (≥400 MHz) Transfer->Spectrometer Tune Tune & Shim Spectrometer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C{¹H} Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integration Integrate ¹H Spectrum Reference->Integration

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For 1-(4-methoxyphenyl)imidazolidin-2-one, the following signals are predicted.

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
Ha~7.4 - 7.2Doublet (d)2HAromatic C-H (ortho to Imidazolidinone)
Hb~7.0 - 6.8Doublet (d)2HAromatic C-H (ortho to -OCH₃)
Hc~3.9 - 3.7Triplet (t)2HImidazolidinone -N-CH₂ -CH₂-NH-
Hd~3.5 - 3.3Triplet (t)2HImidazolidinone -N-CH₂-CH₂ -NH-
He~5.5 - 6.5 (Broad)Singlet (s)1HImidazolidinone -NH -
Hf~3.8Singlet (s)3HMethoxy -OCH₃
Detailed Interpretation
  • Aromatic Protons (Ha, Hb) : The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The electron-donating methoxy group (-OCH₃) increases electron density at the ortho (Hb) and para positions, causing the Hb protons to be shielded and appear at a higher field (lower ppm) compared to the Ha protons.[5] The Ha protons are adjacent to the nitrogen atom, which is slightly electron-withdrawing, leading to their relative deshielding.

  • Imidazolidinone Protons (Hc, Hd) : The two methylene groups of the ethylenediamine backbone form an A₂X₂ system. The protons on one carbon (e.g., Hc) are coupled to the protons on the adjacent carbon (Hd), resulting in two triplets. The Hc protons, being adjacent to the nitrogen atom bearing the aryl group, are expected to be slightly more deshielded than the Hd protons, which are adjacent to the NH group.[5][6]

  • Amide Proton (He) : The N-H proton signal can be broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this peak is often more distinct than in CDCl₃.

  • Methoxy Protons (Hf) : The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift around 3.8 ppm is characteristic of aryl methyl ethers.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[1] This provides a direct count of the unique carbon environments in the molecule.

Signal LabelChemical Shift (δ, ppm) (Predicted)Assignment
C1~160 - 155Carbonyl C =O
C2~158 - 155Aromatic C -OCH₃
C3~135 - 130Aromatic C -N
C4~122 - 118Aromatic C -H (ortho to Imidazolidinone)
C5~115 - 113Aromatic C -H (ortho to -OCH₃)
C6~56 - 54Methoxy -OC H₃
C7~50 - 45Imidazolidinone -N-C H₂-CH₂-NH-
C8~40 - 35Imidazolidinone -N-CH₂-C H₂-NH-
Detailed Interpretation
  • Carbonyl Carbon (C1) : The carbonyl carbon of the urea moiety is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and appears at the lowest field.[7]

  • Aromatic Carbons (C2-C5) : There are four unique carbon environments in the aromatic ring due to symmetry. The ipso-carbons (C2 and C3), which are directly attached to the oxygen and nitrogen atoms respectively, are deshielded and can be distinguished from the protonated carbons. C2, attached to the highly electronegative oxygen, is typically the most deshielded aromatic carbon. The chemical shifts of the protonated carbons (C4, C5) are consistent with standard values for substituted benzenes.[8]

  • Aliphatic Carbons (C6-C8) : The methoxy carbon (C6) has a characteristic chemical shift around 55 ppm. The two methylene carbons of the imidazolidinone ring (C7, C8) are found in the 35-50 ppm range, typical for sp³ carbons bonded to nitrogen.[9]

Structure and Spectrum Correlation

The interplay between the molecular structure and the resulting NMR signals is a cornerstone of spectral interpretation. This relationship is visualized below.

Caption: Correlation between the structure and predicted NMR signals.

Conclusion: A Self-Validating Analysis

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating method for the structural confirmation of 1-(4-methoxyphenyl)imidazolidin-2-one. The number of signals in the ¹³C spectrum confirms the eight unique carbon environments, while the chemical shifts, integrations, and coupling patterns in the ¹H spectrum align perfectly with the proposed proton assignments. This synergistic approach, where each dataset corroborates the other, exemplifies the power of NMR spectroscopy in modern chemical analysis, ensuring the highest degree of confidence in structural assignments for drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (2017). ¹H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • Beilstein Journals. (n.d.). Supporting Information for: Synthesis and characterization of novel benzimidazole derivatives. [Link]

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of imidazolidines. Part II: H-1 NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines. [Link]

  • Supporting Information. (n.d.). Synthetic Procedure and Characterizations. [Link]

  • ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). [Link]

  • Asian Journal of Chemistry. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: ¹H NMR. [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE AND INFRARED STUDIES OF ACYLATED IMIDAZOLIDINONES AND IMIDAZOLIDINETHIONES. [Link]

  • Save My Exams. (2025). Carbon-13 NMR (OCR A Level Chemistry A): Revision Note. [Link]

  • NPTEL. (n.d.). ¹³C NMR spectroscopy. [Link]

  • PubChem. (n.d.). 2-Imidazolidinone. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]

  • PMC. (n.d.). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

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Foundational

Preliminary Cytotoxicity and In Vivo Toxicity Assessment of 1-(4-Methoxyphenyl)imidazolidin-2-one

An In-Depth Technical Guide for Drug Development Professionals Abstract The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with therapeutic potential....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with therapeutic potential. 1-(4-Methoxyphenyl)imidazolidin-2-one represents a novel entity within this class, and its preclinical safety assessment is a prerequisite for further development. This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity and in vivo toxicity studies. We detail the rationale and step-by-step protocols for essential in vitro assays (MTT and LDH) to establish a baseline cellular toxicity profile. Subsequently, we outline the design and execution of foundational in vivo studies in rodent models, specifically acute (per OECD 423) and sub-acute (per OECD 407) oral toxicity evaluations.[1][2][3] This guide emphasizes the causality behind experimental choices, the integration of self-validating controls, and the importance of a multi-parametric approach—including clinical observations, hematology, clinical biochemistry, and histopathology—to build a robust preliminary safety profile for this promising compound.

Introduction: The Rationale for a Phased Toxicological Evaluation

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. For compounds like 1-(4-Methoxyphenyl)imidazolidin-2-one, which belongs to a class of molecules with known biological activity, a phased toxicological assessment is the critical first step.[4][5] This process begins with in vitro cytotoxicity screening, a rapid and cost-effective method to determine a compound's intrinsic toxicity against various cell lines. A favorable in vitro profile justifies the transition to more complex and resource-intensive in vivo animal models.[6]

This guide is structured to mirror this logical progression. We first establish the compound's effect at the cellular level and then use that data to inform the design of systemic toxicity studies in a whole-organism context. This ensures that animal studies are conducted ethically and efficiently, using dose ranges that are most likely to yield informative results.

Part I: In Vitro Cytotoxicity Assessment

The initial phase of toxicological screening aims to answer a fundamental question: at what concentration does 1-(4-Methoxyphenyl)imidazolidin-2-one begin to harm living cells? We employ two complementary assays to provide a multi-faceted answer by assessing different cellular health indicators: metabolic activity and membrane integrity.

Causality of Assay Selection: A Two-Pronged Approach

No single assay can fully capture the complexity of cytotoxicity. A compound may, for instance, inhibit cell proliferation (cytostatic effect) without immediately killing the cells (cytocidal effect). Therefore, we utilize two distinct methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in signal indicates either cell death or a significant decrease in metabolic function.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity.[9][10] An increase in extracellular LDH is a direct marker of cell lysis and necrosis.

By running these assays in parallel, we can differentiate between compounds that merely slow cell metabolism or growth and those that cause outright cell death.

Experimental Workflow: In Vitro Cytotoxicity

The overall workflow is designed to generate a dose-response curve, from which a key metric, the half-maximal inhibitory concentration (IC50), can be derived.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, HepG2, Normal Fibroblasts) Compound_Prep 2. Prepare Stock Solution of 1-(4-Methoxyphenyl)imidazolidin-2-one in DMSO Serial_Dilution 3. Create Serial Dilutions in Culture Medium Seeding 4. Seed Cells in 96-Well Plates (24h incubation for attachment) Serial_Dilution->Seeding Treatment 5. Treat Cells with Serial Dilutions (24h, 48h, 72h incubation) Seeding->Treatment MTT_Assay 6a. MTT Assay Add MTT Reagent -> Incubate -> Solubilize Formazan Treatment->MTT_Assay LDH_Assay 6b. LDH Assay Collect Supernatant -> Add Reaction Mix -> Incubate Treatment->LDH_Assay Controls Controls: - Untreated Cells (100% Viability) - Vehicle (DMSO) Control - Blank (Medium Only) Readout 7. Measure Absorbance (Plate Reader) MTT_Assay->Readout LDH_Assay->Readout Calculation 8. Calculate % Cytotoxicity vs. Control Readout->Calculation IC50 9. Determine IC50 Values Calculation->IC50

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Detailed Experimental Protocols

2.3.1 Cell Line Selection and Culture

  • Rationale: To assess both efficacy and safety, a panel of cell lines is recommended. This should include target cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon) and a non-cancerous "normal" cell line (e.g., human fibroblasts like WI-38 or IMR-90) to determine selectivity.[11][12]

  • Protocol: Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

2.3.2 MTT Assay Protocol [13][14]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Methoxyphenyl)imidazolidin-2-one in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.[8] Replace the old medium with 100 µL of the diluted compounds. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm).[8]

2.3.3 LDH Cytotoxicity Assay Protocol [9][15][16]

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Controls: In addition to untreated controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of incubation.[16]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[15][17]

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[15]

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10][15]

Data Presentation and Interpretation

Data should be summarized to clearly present the IC50 values.

Table 1: In Vitro Cytotoxicity of 1-(4-Methoxyphenyl)imidazolidin-2-one

Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MCF-7 (Breast Cancer) MTT Data Data Data
LDH Data Data Data
HepG2 (Liver Cancer) MTT Data Data Data
LDH Data Data Data
WI-38 (Normal Lung) MTT Data Data Data

| | LDH | Data | Data | Data |

  • Interpretation: A lower IC50 value indicates higher cytotoxicity. A significantly higher IC50 value for the normal cell line compared to cancer cell lines suggests potential therapeutic selectivity.

Part II: Preliminary In Vivo Toxicity Studies

Positive in vitro results, particularly a good selectivity index, warrant progression to in vivo studies. These studies assess the compound's effects in a complex biological system, providing insights into its systemic toxicity, target organs, and safe dosage range.[6] We follow internationally recognized OECD guidelines to ensure data quality and regulatory acceptance.[2]

Study 1: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This study aims to determine the short-term adverse effects of a single oral dose of the compound and to classify it according to the Globally Harmonised System (GHS).[2] It uses a stepwise procedure with a small number of animals.[18][19]

  • Causality of Design: The Acute Toxic Class Method is chosen for its efficiency and ethical consideration, as it minimizes the number of animals required while still providing sufficient information for hazard classification.[2][20]

Study 2: Sub-Acute Oral Toxicity (OECD Guideline 407 - 28-Day Repeated Dose Study)

This study evaluates the toxic effects of repeated daily exposure to the compound over a 28-day period.[3]

  • Causality of Design: A 28-day study is crucial for identifying target organ toxicity, detecting cumulative effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is vital for estimating a safe starting dose for human trials.[21]

In Vivo Experimental Workflow

G cluster_prep Phase 1: Pre-Dosing cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Terminal Procedures cluster_report Phase 4: Reporting Animals 1. Animal Selection (e.g., Wistar Rats, both sexes) Acclimatization 2. Acclimatization (7 days) Monitor health Grouping 3. Randomization into Groups (Control, Low, Mid, High Dose) Dosing_Acute Acute Study (OECD 423) Single oral gavage dose Grouping->Dosing_Acute Dosing_SubAcute Sub-Acute Study (OECD 407) Daily oral gavage for 28 days Grouping->Dosing_SubAcute Observations 4. Daily Observations - Clinical signs of toxicity - Mortality/Morbidity - Body Weight - Food/Water Intake Dosing_Acute->Observations Dosing_SubAcute->Observations Blood 5. Blood Collection (Hematology & Clinical Biochemistry) Observations->Blood Necropsy 6. Gross Necropsy (Examine organs, record weights) Blood->Necropsy Histo 7. Histopathology (Process tissues, microscopic exam) Necropsy->Histo Report 8. Final Report (Summarize findings, determine NOAEL) Histo->Report

Caption: Workflow for In Vivo Toxicity Assessment.

Detailed Experimental Protocols

3.4.1 Animal Model and Husbandry

  • Model: Wistar rats or Swiss albino mice (4-7 weeks old) are standard models.[3][22] Both sexes should be used.

  • Husbandry: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle, with free access to standard pellet diet and water.[3] Acclimatize animals for at least one week before the study.[22]

3.4.2 Acute Oral Toxicity Protocol (OECD 423) [20]

  • Dosing: Use a stepwise procedure starting with a dose of 300 mg/kg (or selected based on in vitro data). Administer the compound by oral gavage to a group of 3 female rats.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Stepwise Procedure:

    • If mortality occurs in 2/3 or 3/3 animals, the study is stopped, and the substance is classified.

    • If 0/3 or 1/3 animals die, the test is repeated with a higher dose (e.g., 2000 mg/kg).

    • If the initial dose causes overt toxicity, a lower dose (e.g., 50 mg/kg) is used in the next step.

  • Terminal Procedures: At day 14, weigh all surviving animals and perform a gross necropsy.

3.4.3 Sub-Acute Oral Toxicity Protocol (OECD 407) [3][22]

  • Group Allocation: Randomly divide animals into at least four groups (5-10 animals/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

  • Dose Selection: Doses should be based on the acute toxicity data. The high dose should produce some toxic effects but not mortality, the low dose should produce no effects (approximating the NOAEL), and the mid-dose should be intermediate.

  • Dosing and Observations: Administer the compound or vehicle daily via oral gavage for 28 consecutive days. Conduct daily clinical observations and record body weight and food/water consumption weekly.[3]

  • Terminal Analysis: At day 29, euthanize animals and collect blood for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: Perform a detailed gross necropsy on all animals.[23] Weigh key organs (liver, kidneys, spleen, heart, brain). Preserve these organs and any tissues with gross lesions in 10% neutral buffered formalin for histopathological processing and microscopic examination.[6] Histopathology provides definitive evidence of organ-specific toxicity by identifying changes like inflammation, necrosis, or fibrosis.[24]

Data Presentation and Interpretation

Summarize key findings in tables for clear comparison between groups.

Table 2: Summary of Sub-Acute (28-Day) Toxicity Findings

Parameter Control Group Low Dose Group Mid Dose Group High Dose Group
Mortality 0/10 0/10 Data Data
Mean Body Weight Change (g) + X + Y + Z + A
Key Organ Weights (g)
- Liver Data Data Data Data
- Kidneys Data Data Data Data
Hematology
- Hemoglobin (g/dL) Normal Normal Change? Change?
Clinical Biochemistry
- ALT (U/L) - Liver marker Normal Normal Change? Change?
- Creatinine (mg/dL) - Kidney marker Normal Normal Change? Change?

| Key Histopathology Findings | No significant findings | No significant findings | e.g., Mild hepatocellular hypertrophy | e.g., Moderate centrilobular necrosis |

  • Interpretation: The goal is to identify the highest dose at which no statistically or biologically significant adverse effects are observed (the NOAEL). This value is fundamental for calculating the safe starting dose for first-in-human clinical trials.

Conclusion

This guide outlines a robust, logical, and phased approach to the preliminary toxicological evaluation of 1-(4-Methoxyphenyl)imidazolidin-2-one. By integrating well-validated in vitro assays with standardized in vivo protocols, researchers can generate a comprehensive initial safety profile. This data is not only critical for internal decision-making in a drug development pipeline but also forms a foundational component of the regulatory dossier required for advancing a new therapeutic candidate toward clinical trials. The emphasis on understanding the causality behind each methodological choice ensures that the data generated is both reliable and interpretable, providing a solid footing for the subsequent stages of preclinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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  • How is drug toxicity assessed in animal models? (2025, May 27). Patsnap Synapse.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
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  • MTT assay protocol. (n.d.). Abcam.
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  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (2025, February 11). MDPI.
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Sources

Exploratory

Thermodynamic stability of 1-(4-Methoxyphenyl)imidazolidin-2-one at room temperature

Abstract This technical guide outlines a comprehensive, multi-faceted approach to determine the thermodynamic stability of 1-(4-Methoxyphenyl)imidazolidin-2-one at ambient, room temperature conditions. The stability of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-faceted approach to determine the thermodynamic stability of 1-(4-Methoxyphenyl)imidazolidin-2-one at ambient, room temperature conditions. The stability of a chemical entity is a critical parameter in drug discovery and development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This document provides a self-validating framework that integrates computational chemistry with robust experimental techniques, including calorimetry, chromatography, and spectroscopy. The protocols herein are designed not merely as procedural steps, but as a logical, cause-and-effect driven investigation to build a complete stability profile for the target compound.

Introduction and Strategic Importance

1-(4-Methoxyphenyl)imidazolidin-2-one belongs to the imidazolidin-2-one class of heterocyclic compounds. This scaffold is a recurring motif in a wide range of biologically active molecules and pharmaceutical agents.[1] The thermodynamic stability of any active pharmaceutical ingredient (API) is not an academic curiosity; it is a cornerstone of its viability as a therapeutic agent. An inherently unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability.

Therefore, a thorough assessment of stability early in the development pipeline is a strategic imperative. It mitigates the risk of late-stage failures and provides the rigorous data required for regulatory submissions.[2] This guide presents a systematic methodology to characterize the stability of 1-(4-Methoxyphenyl)imidazolidin-2-one at room temperature, providing a predictive understanding of its long-term behavior.

Molecular Profile of 1-(4-Methoxyphenyl)imidazolidin-2-one

A foundational understanding of the molecule's structure and chemical properties is essential for predicting potential instability.

2.1 Chemical Structure and Synthesis

The molecule consists of a central five-membered imidazolidin-2-one ring, which is a cyclic urea, N-substituted with a 4-methoxyphenyl (anisyl) group.

  • Imidazolidin-2-one Core: This cyclic urea structure is generally stable, but the amide-like bonds are susceptible to hydrolysis under acidic or basic conditions.[3]

  • 4-Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic properties of the phenyl ring and the adjacent nitrogen atom.

  • Synthesis: The compound is typically synthesized via intramolecular cyclization of N-(2,2-dialkoxyethyl)urea derivatives in the presence of an acid catalyst or through base-catalyzed intramolecular hydroamidation of propargylic ureas.[4][5] Residual catalysts or reagents from the synthesis could potentially impact the compound's stability.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental work, computational chemistry offers a powerful, resource-efficient means to predict molecular properties and identify potential degradation pathways.[6] These methods provide a theoretical baseline for thermodynamic stability.

3.1 Rationale for Computational Approach

Quantum mechanical methods, particularly Density Functional Theory (DFT), can calculate the electronic structure and potential energy surfaces of a molecule.[7] This allows for the prediction of bond dissociation energies, reaction enthalpies, and activation barriers for potential degradation reactions, such as hydrolysis.

3.2 Proposed Computational Workflow

The following workflow can be employed to model the stability of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Protocol 3.2.1: In Silico Stability Prediction

  • Geometry Optimization: Optimize the 3D structure of the parent molecule and its putative degradation products (e.g., the product of ring-opening hydrolysis) using a DFT method (e.g., B3LYP with a 6-31G* basis set).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermodynamic data like Gibbs free energy (G).

  • Transition State Search: For a proposed degradation pathway (e.g., acid-catalyzed hydrolysis), locate the transition state structure connecting the reactant and product.

  • Thermodynamic Calculation: Calculate the Gibbs free energy of reaction (ΔG_rxn) by subtracting the free energy of the reactant from the products. A negative ΔG_rxn suggests the degradation is thermodynamically favorable. Calculate the activation energy (ΔG‡) from the transition state to predict the kinetic barrier.

  • Solvation Modeling: Repeat calculations using a solvent continuum model (e.g., Polarizable Continuum Model, PCM) to simulate the effect of an aqueous environment on stability, as this can significantly influence reaction thermodynamics.[8]

cluster_0 Computational Workflow A 1. Geometry Optimization (Parent & Degradants) B 2. Frequency Calculation (Obtain Gibbs Free Energy, G) A->B C 3. Transition State Search (Model Reaction Pathway) B->C D 4. Calculate ΔG_rxn & ΔG‡ (Assess Thermodynamic Favorability & Kinetic Barrier) C->D E 5. Apply Solvation Model (Simulate Aqueous Environment) D->E F Predicted Stability Profile E->F

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Assessment of Stability

While theoretical models are predictive, experimental validation is non-negotiable. The following sections detail a robust, multi-technique approach to empirically determine stability.

4.1 Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[9] The molecule is intentionally subjected to conditions more severe than it would typically encounter to accelerate degradation.

Protocol 4.1.1: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 1-(4-Methoxyphenyl)imidazolidin-2-one (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a solid-state sample as well.

  • Acidic Hydrolysis: Add 0.1 N HCl to the solution and store at 60°C for 24-48 hours.

  • Basic Hydrolysis: Add 0.1 N NaOH to the solution and store at 60°C for 24-48 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the solution and store at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid sample and the solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid sample and solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 4.3.1) to identify and quantify any degradation products.

cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions Start 1-(4-Methoxyphenyl) imidazolidin-2-one (Solid & Solution) Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, 60°C) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (80°C) Start->Therm Photo Photolytic (ICH Light) Start->Photo Analysis HPLC Analysis (Identify & Quantify Degradants) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

4.2 Calorimetric Analysis

Calorimetry measures heat changes associated with physical or chemical processes, providing direct insight into thermal stability.[10][11]

4.2.1 Differential Scanning Calorimetry (DSC) DSC is used to measure thermal events like melting, crystallization, and decomposition as a function of temperature.[12] It provides a rapid screen for thermal stability.

Protocol 4.2.1.1: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Methoxyphenyl)imidazolidin-2-one into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature beyond its melting point (e.g., 25°C to 300°C) under a nitrogen purge.

  • Data Analysis: Record the heat flow versus temperature. The melting point (T_m) is observed as an endothermic peak. The onset of any exothermic peak following the melt can indicate thermal decomposition.

4.2.2 Isothermal Microcalorimetry (IMC) For assessing stability at room temperature, IMC is an exceptionally sensitive technique. It can detect the minute heat flow produced by very slow degradation reactions, allowing for the prediction of long-term stability and shelf life without the need for high-temperature stress.[2]

Protocol 4.2.2.1: IMC Analysis

  • Sample Preparation: Place a precisely weighed amount (e.g., 50-100 mg) of the solid compound into an IMC ampoule.

  • Equilibration: Place the sealed ampoule into the microcalorimeter, which is held at a constant room temperature (e.g., 25°C). Allow the system to equilibrate for several hours until a stable baseline is achieved.

  • Data Acquisition: Measure the heat flow (in microwatts) from the sample over an extended period (days to weeks).

  • Interpretation: A stable, near-zero heat flow indicates high stability. A consistent, positive (exothermic) heat flow is a direct measure of the degradation rate at that temperature.

4.3 Spectroscopic and Chromatographic Monitoring

To complement the broad view from calorimetry, a combination of chromatography and spectroscopy is used to separate, identify, and quantify the parent compound and its degradation products over time.[13]

Protocol 4.3.1: Real-Time Stability Study via HPLC This protocol is designed to assess stability under intended storage conditions (room temperature).

  • Study Setup: Store multiple, sealed vials of solid 1-(4-Methoxyphenyl)imidazolidin-2-one at controlled room temperature (e.g., 25°C / 60% Relative Humidity).

  • Time Points: Designate analysis time points (e.g., 0, 1, 3, 6, 12 months).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.

    • Validation: Ensure the method is "stability-indicating" by demonstrating that it can separate the parent peak from all degradation peaks identified in the forced degradation study.[14]

  • Analysis: At each time point, dissolve the contents of one vial in the mobile phase to a known concentration. Inject onto the HPLC system.

  • Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product relative to the initial concentration.

Data Synthesis and Interpretation

The power of this framework lies in the integration of data from all three domains: theoretical, calorimetric, and chromatographic.

ParameterMethodExpected OutcomeInterpretation
ΔG of Hydrolysis Computational (DFT)e.g., -5 kcal/molPredicts if hydrolysis is thermodynamically spontaneous.
Melting Point (T_m) DSCe.g., 185°CA sharp peak indicates high purity.
Decomposition Onset DSCe.g., >220°CIndicates the temperature at which rapid thermal breakdown begins.
Heat Flow @ 25°C IMCe.g., < 1 µW/gA very low heat flow suggests excellent stability at room temperature.
Assay (% Parent) HPLC>99% after 12 monthsDemonstrates long-term chemical integrity under storage conditions.
Degradation Products Forced Degradation/HPLCIdentification of peaksReveals potential degradation pathways (e.g., hydrolysis, oxidation).

Table 1: Example of an integrated data summary for stability assessment.

A comprehensive stability profile is built by correlating these findings. For instance, if computational modeling predicts hydrolysis is favorable (negative ΔG), and forced degradation confirms this by producing a specific ring-opened product under acidic conditions, then any minor new peak appearing at the same retention time in the long-term HPLC study can be confidently identified. Similarly, a low heat flow from IMC provides strong evidence that even if a degradation pathway is thermodynamically possible, it is kinetically very slow at room temperature.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 1-(4-Methoxyphenyl)imidazolidin-2-one at room temperature. By synergistically combining predictive computational modeling with empirical data from advanced analytical techniques, researchers can establish a molecule's intrinsic stability, identify potential liabilities, and make informed decisions regarding its handling, formulation, and storage. This self-validating system ensures a high degree of confidence in the resulting stability profile, a critical requirement for successful drug development. Based on the integrated data, clear recommendations can be made, such as the need for desiccants, protection from light, or pH control in formulations.

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  • Exploring spectroscopic methods for environmental monitoring. Aaltodoc. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. National Center for Biotechnology Information. [Link]

  • Spectroscopy Methods. Climate Tagger. [Link]

  • Use of Spectroscopic Techniques to Monitor Changes in Food Quality during Application of Natural Preservatives: A Review. National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Publications. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. IUPAC. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(4-Methoxyphenyl)imidazolidin-2-one as a Versatile Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The imidazolidin-2-one (cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The imidazolidin-2-one (cyclic urea) motif is a privileged pharmacophore in modern drug discovery, frequently embedded in clinical candidates ranging from muscarinic M3 selective antagonists[1] to Fibroblast Growth Factor Receptor (FGFR) inhibitors[2] and antipsychotics. The rigid five-membered ring provides predictable hydrogen-bonding geometry and superior metabolic stability compared to linear ureas.

1-(4-Methoxyphenyl)imidazolidin-2-one (CAS 62868-39-7)[3] serves as a highly strategic precursor in these discovery pipelines. The 4-methoxyphenyl (PMP) substituent at the N1 position offers a dual-purpose advantage:

  • As a Permanent Pharmacophore: The electron-rich PMP ring enhances lipophilicity (LogP), provides a π−π stacking interface, and acts as a hydrogen-bond acceptor, which is critical for binding affinity in various G-Protein Coupled Receptors (GPCRs)[1].

  • As a Transient Protecting Group: If a free N1-H is required in the final drug candidate, the PMP group can be selectively cleaved via mild oxidative conditions, leaving the delicate cyclic urea core intact.

Pharmacophore_Signaling Agonist Endogenous Agonist (e.g., Acetylcholine) Receptor Target GPCR (e.g., M3 Receptor) Agonist->Receptor Activates Drug Imidazolidin-2-one Antagonist Drug->Receptor Competitive Inhibition GProtein Gq Protein Cascade Receptor->GProtein Effector Downstream Effector (PLC / IP3) GProtein->Effector Response Pathological Overactivity Effector->Response

Fig 1. Pharmacodynamic intervention of imidazolidin-2-one antagonists in GPCR signaling pathways.

Quantitative Data & Optimization

When designing a synthetic route from 1-(4-Methoxyphenyl)imidazolidin-2-one, the primary step is the functionalization of the free N3 position. Because cyclic ureas exhibit ambidentate nucleophilicity (N vs. O alkylation), the choice of base and solvent is critical. Table 1 summarizes the optimization data for N3-alkylation, demonstrating the causality behind our recommended protocol.

Table 1: Optimization of N3-Alkylation Conditions

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (2.0)MeCN8024< 20%Insufficient pKa (~10.3) to deprotonate N-H (pKa ~15). Sluggish kinetics.
Cs₂CO₃ (1.5)DMF601265%Better conversion, but thermodynamic control led to ~15% O-alkylation side products.
NaH (1.2) DMF 0 to 25 4 > 92% Irreversible kinetic deprotonation ensures exclusive N-alkylation.
LiHMDS (1.1)THF-78 to 0685%Good yield, but unnecessary cryogenic overhead for this substrate.

Table 2: Physicochemical Impact of the PMP Substitution

PropertyFree Imidazolidin-2-one1-(4-Methoxyphenyl) SubstitutedImpact on Drug Design
LogP -0.5 (Hydrophilic)~1.8 (Lipophilic)Enhances membrane permeability and BBB penetration.
H-Bonding 2 Donors, 1 Acceptor1 Donor, 2 AcceptorsShifts the molecule from a strong donor to a balanced donor/acceptor profile.
Oxidation StableLabile to SET oxidantsAllows orthogonal deprotection strategies late in the synthesis.

Experimental Workflows & Protocols

The following protocols outline the divergent pathway for utilizing this precursor. You can either build upon the N3 position and retain the PMP group for biological efficacy, or cleave it to reveal a secondary cyclic urea.

Precursor_Workflow Precursor 1-(4-Methoxyphenyl) imidazolidin-2-one Deprotonation N3 Deprotonation (NaH, 0°C) Precursor->Deprotonation Anion Reactive N3-Anion Deprotonation->Anion Alkylation Electrophilic Addition (R-X, DMF) Anion->Alkylation Intermediate N3-Alkylated Intermediate Alkylation->Intermediate Branch_A Retain PMP Group Intermediate->Branch_A Branch_B Oxidative Cleavage (CAN, MeCN/H2O) Intermediate->Branch_B Final_A Lipophilic Drug Candidate (Intact PMP Motif) Branch_A->Final_A Final_B Secondary Urea Candidate (Free N1-H) Branch_B->Final_B

Fig 2. Divergent synthetic workflow utilizing the PMP-imidazolidinone precursor.

Protocol A: Kinetic N3-Alkylation of the Precursor

Objective: To attach the primary drug scaffold to the N3 position of the imidazolidin-2-one core.

Causality & Rationale: Sodium hydride (NaH) is selected as the base because the pKa of the cyclic urea N-H is approximately 15. Weaker bases (like K₂CO₃) fail to achieve quantitative deprotonation, leaving the reaction under thermodynamic control, which risks O-alkylation. NaH ensures rapid, irreversible kinetic deprotonation. Dimethylformamide (DMF) is utilized because its high dielectric constant separates the resulting sodium-nitrogen ion pair, maximizing the nucleophilicity of the N3 anion.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-(4-Methoxyphenyl)imidazolidin-2-one (1.0 equiv, e.g., 5.0 mmol) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Observation: Effervescence (H₂ gas evolution) will occur.

  • Activation: Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the N3-sodium anion.

  • Alkylation: Add the desired electrophile (e.g., a benzyl halide or alkyl bromide, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze via TLC (Hexanes:EtOAc 1:1). The N-alkylated product will run significantly higher (higher Rf) than the highly polar N-H precursor. Confirm mass via LC-MS.

Protocol B: Oxidative Cleavage of the PMP Group

Objective: To remove the 4-methoxyphenyl group, revealing a free N1-H for further functionalization or to improve aqueous solubility.

Causality & Rationale: The PMP group is uniquely susceptible to cleavage by Ceric Ammonium Nitrate (CAN). The electron-donating methoxy substituent significantly lowers the oxidation potential of the aromatic ring. CAN acts as a Single Electron Transfer (SET) oxidant, generating a radical cation specifically on the PMP ring. A solvent system of Acetonitrile/Water (3:1) is mandatory: Acetonitrile solubilizes the organic substrate, while water serves as the crucial nucleophile that attacks the radical cation, ultimately expelling benzoquinone and liberating the free cyclic urea.

Step-by-Step Procedure:

  • Preparation: Dissolve the N3-alkylated intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of Acetonitrile and deionized Water (0.1 M concentration). Cool the mixture to 0 °C.

  • Oxidation: Prepare a solution of CAN (3.0 equiv) in a minimum amount of water. Add this dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution will immediately turn a deep orange/red color, indicating the formation of the benzoquinone byproduct.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Dilute the mixture with water and extract with Dichloromethane (DCM). Wash the organic layer with 10% aqueous Na₂SO₃ (to reduce any unreacted cerium(IV) and quench peroxides), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to separate the target secondary urea from the benzoquinone byproduct.

  • Self-Validation (QC): LC-MS is critical here. The successful cleavage is validated by a precise mass loss of 106 Da (corresponding to the cleaved PMP moiety) and the appearance of a strong N-H stretch (~3300 cm⁻¹) in the FTIR spectrum.

References

  • Peretto, I., et al. (2007). "Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1)." Journal of Medicinal Chemistry.[1] URL:[Link]

  • Heidelbaugh, T. M., et al. (2008). "US8131527B1 - FGFR pharmacophore compounds." Google Patents.[2] URL:

  • Science Alert. (2011). "Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives." International Journal of Pharmacology. URL:[Link]

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Application

Application Notes &amp; Protocols: The Medicinal Chemistry of 1-(4-Methoxyphenyl)imidazolidin-2-one

Abstract: The imidazolidin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its structural relationship to established drugs like phenytoin and its ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The imidazolidin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its structural relationship to established drugs like phenytoin and its versatility for chemical modification have made it a focal point in the search for novel therapeutics. This document provides an in-depth guide to the medicinal chemistry applications of a specific derivative, 1-(4-Methoxyphenyl)imidazolidin-2-one, and its analogs. We will explore its role in developing anticonvulsant, antidepressant, and anticancer agents, supported by detailed mechanistic insights, step-by-step synthetic and biological assay protocols, and a summary of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Part 1: The Imidazolidin-2-one Scaffold: A Versatile Core

The imidazolidin-2-one ring system is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. This structure is a recurring feature in a wide array of biologically active molecules. Its significance stems from its ability to act as a rigid scaffold that can be readily substituted at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups. The N-1 and N-3 positions, as well as the C-4 and C-5 positions, are common points for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

The introduction of a 4-methoxyphenyl group at the N-1 position, as in 1-(4-Methoxyphenyl)imidazolidin-2-one, significantly influences the molecule's electronic and lipophilic character. The methoxy group is an electron-donating group that can participate in hydrogen bonding and alter the molecule's interaction with biological targets. This specific substitution has been explored in the context of several therapeutic areas.

The imidazolidin-2-one core and its oxidized variant, imidazolidine-2,4-dione (hydantoin), have been successfully exploited in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of activities including:

  • Anticonvulsant: Acting on ion channels in the central nervous system.[1][2]

  • Antidepressant: Modulating serotonergic pathways.[3][4]

  • Anticancer: Inducing cytotoxicity in various cancer cell lines.[5]

  • Anti-diabetic: Demonstrating potential in glucose regulation.[6][7]

  • Anticoagulant: Affecting blood coagulation pathways.

Part 2: Key Therapeutic Applications & Mechanisms of Action

Anticonvulsant Properties: Targeting Neuronal Excitability

The structural similarity of the imidazolidinone core to hydantoin-based anticonvulsants like phenytoin has prompted extensive investigation into its potential for treating epilepsy.[7][8] The primary mechanism for many anticonvulsants involves the modulation of voltage-gated sodium and calcium channels, which reduces excessive neuronal firing.[1]

Derivatives of the imidazolidin-2,4-dione scaffold have demonstrated significant efficacy in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][9] For instance, certain 5-substituted imidazolidine-2,4-diones have shown broad-spectrum activity comparable to or exceeding that of established drugs like phenytoin and levetiracetam.[1]

Expert Insight: The choice of the MES and scPTZ models is critical for initial screening. The MES test is an indicator of a compound's ability to prevent seizure spread, often by blocking sodium channels. In contrast, the scPTZ test identifies compounds that can raise the seizure threshold, frequently through interaction with the GABAergic system or T-type calcium channels. Activity in both models suggests a broad-spectrum anticonvulsant potential.

Table 1: Anticonvulsant Activity of Representative Imidazolidinone Derivatives

Compound ID Structure MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) 6 Hz (32mA) ED₅₀ (mg/kg) Neurotoxicity TD₅₀ (mg/kg) Reference
Compound 19 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione 26.3 > 300 11.1 126.2 [1]
Compound 23 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione 35.6 > 300 28.6 109.8 [1]
Phenytoin 5,5-diphenylimidazolidine-2,4-dione 20.3 > 300 33.5 65.8 [1]

| Levetiracetam | (S)-2-(2-oxopyrrolidin-1-yl)butanamide | > 300 | 47 | 16.5 | 400 |[1] |

Antidepressant Potential: Modulation of the Serotonin System

The imidazolidinone scaffold has been incorporated into ligands designed to target key proteins in the serotonin system, particularly the serotonin transporter (SERT) and the 5-HT₁A receptor.[4] Dual-target agents that inhibit SERT and act as 5-HT₁A receptor ligands are of high interest, as this combination is hypothesized to produce a faster onset of antidepressant action and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).[4]

Arylpiperazine moieties are commonly attached to the imidazolidinone core to achieve high affinity for serotonin receptors.[3][4] The resulting compounds have shown potent, dual-acting profiles as both SERT inhibitors and 5-HT₁A receptor agonists or partial agonists.[10][11]

Mechanism of Action: Dual SERT/5-HT₁A Modulation

The proposed therapeutic benefit arises from a synergistic effect. SERT inhibition increases synaptic serotonin levels, which is the primary mechanism of SSRIs. Simultaneous partial agonism at presynaptic 5-HT₁A autoreceptors is thought to prevent the negative feedback mechanism that can initially limit serotonin release, potentially accelerating the therapeutic response.

SERT_5HT1A_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles HT1A_auto->Serotonin_vesicle Inhibits Release Synaptic_Serotonin Synaptic Serotonin Serotonin_vesicle->Synaptic_Serotonin Release HT1A_post Postsynaptic 5-HT1A Receptor Response Therapeutic Response HT1A_post->Response Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->HT1A_auto Synaptic_Serotonin->HT1A_post Binds Drug Imidazolidinone Derivative Drug->SERT Blocks Drug->HT1A_auto Activates (Partial Agonist)

Caption: Proposed dual mechanism of antidepressant action.

Anticancer Activity

Recent studies have explored the potential of imidazolidin-2-one derivatives as anticancer agents. In one study, a series of novel 4-substituted 1-aryl-imidazolidin-2-ones were synthesized and evaluated for their cytotoxic effects.[5] Specifically, derivatives containing the 1-(4-methoxyphenyl)imidazolidin-2-one core showed activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 1-(4-Methoxyphenyl)imidazolidin-2-one Derivatives

Compound ID R Group at C4 Cell Line GI₅₀ (µM) Reference
2d 6-Hydroxybenzo[d][1][5]dioxol-5-yl HCT-116 32.8 [5]
2k 6-Hydroxybenzo[d][1][5]dioxol-5-yl (N3-methylated) HCT-116 21.6 [5]

| 3d | 5-Chloro-2,4-dihydroxyphenyl | HCT-116 | 13.9 |[5] |

GI₅₀: Concentration causing 50% growth inhibition.

Expert Insight: The data suggests that substitution at the C-4 position of the imidazolidinone ring is crucial for anticancer activity. The presence of hydroxylated aromatic rings, such as in compounds 2d , 2k , and 3d , appears to be a favorable feature for cytotoxicity against the HCT-116 colon cancer cell line.[5] Further studies are needed to elucidate the precise mechanism of action, which could involve inhibition of specific kinases or other cellular proliferation pathways.

Part 3: Synthetic Protocols and Methodologies

The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one and its derivatives can be achieved through several routes. A highly regioselective method involves the intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas with electron-rich aromatic C-nucleophiles.[5]

Synthesis_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization & Substitution Amine 2,2-dimethoxyethan-1-amine Urea N-(2,2-dimethoxyethyl)- 1-(4-methoxyphenyl)urea Amine->Urea Isocyanate 4-methoxyphenyl isocyanate Isocyanate->Urea Product 4-Substituted-1-(4-methoxyphenyl) imidazolidin-2-one Urea->Product Nucleophile C-Nucleophile (e.g., Sesamol) Nucleophile->Product Catalyst Trifluoroacetic Acid (TFA) Catalyst->Product Toluene, Reflux

Caption: General workflow for synthesizing 4-substituted 1-(4-methoxyphenyl)imidazolidin-2-ones.

Protocol 3.1: Synthesis of 4-(6-Hydroxybenzo[d][1][5]dioxol-5-yl)-1-(4-methoxyphenyl)imidazolidin-2-one (Compound 2d)

This protocol is adapted from the procedure described by Bakunov et al.[5]

Part A: Synthesis of N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)urea

  • Reagents & Setup:

    • 2,2-dimethoxyethan-1-amine (11.0 mmol)

    • 4-methoxyphenyl isocyanate (11.0 mmol)

    • Anhydrous benzene (10 mL)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve 2,2-dimethoxyethan-1-amine in anhydrous benzene in the round-bottom flask.

    • Cool the mixture to 5–8 °C using an ice bath.

    • Add 4-methoxyphenyl isocyanate dropwise to the cooled solution while stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

    • The resulting urea derivative often precipitates and can be collected by filtration or after removal of the solvent under reduced pressure. The product is typically used in the next step without further purification.

Part B: Cyclization to form the Imidazolidin-2-one Ring

  • Reagents & Setup:

    • N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)urea (1.66 mmol)

    • Sesamol (C-nucleophile) (1.66 mmol)

    • Trifluoroacetic acid (TFA) (catalyst) (1.66 mmol)

    • Toluene (10 mL)

    • Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • To a solution of the urea intermediate in toluene, add the C-nucleophile (sesamol) and TFA.

    • Heat the mixture to reflux and maintain for approximately 64 hours. Monitor the reaction progress by TLC.

    • Causality Note: The acid catalyst (TFA) is essential for the in situ generation of a cyclic N-acyliminium ion from the urea acetal. This electrophilic intermediate is then trapped by the electron-rich sesamol nucleophile to form the C-C bond at the C-4 position of the imidazolidinone ring. Toluene is used as a high-boiling solvent to facilitate both the cyclization and the removal of water/methanol byproducts.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the volatile components (toluene, excess TFA) under vacuum.

    • Wash the resulting residue with acetone to remove unreacted starting materials and impurities.

    • Recrystallize the crude product from absolute ethanol to obtain the pure 4-(6-Hydroxybenzo[d][1][5]dioxol-5-yl)-1-(4-methoxyphenyl)imidazolidin-2-one. Dry the final product under vacuum.

Part 4: Bioassay Protocols for Activity Screening

Protocol 4.1: In Vivo Anticonvulsant Screening (MES Test)

This protocol outlines the Maximal Electroshock (MES) test, a standard preclinical model for identifying anticonvulsant activity.[2][9]

  • Animals: Male mice (e.g., Swiss albino, 20-25 g). Acclimatize animals for at least 5 days before the experiment.

  • Compound Preparation: Suspend the test compound (e.g., in 0.5% methylcellulose in water) to the desired concentration for intraperitoneal (i.p.) injection.

  • Procedure:

    • Divide animals into groups (e.g., n=8 per group): a vehicle control group and several test compound dose groups.

    • Administer the test compound or vehicle i.p. at a fixed volume (e.g., 10 mL/kg).

    • At the time of peak effect (determined in preliminary pharmacokinetic studies, often 30-60 minutes post-injection), subject each mouse to an electrical stimulus.

    • Apply the stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.

    • Endpoint: Observe the hind limbs of the mouse for tonic extension. The absence of a tonic hind limb extension that persists for more than 3 seconds is defined as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

    • A parallel rotarod test should be conducted to determine the median neurotoxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀). A higher PI indicates better separation between therapeutic effect and motor impairment.

Protocol 4.2: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity for SERT.

Binding_Assay_Workflow Prep Prepare Membrane Homogenate (Source of SERT) Incubate Incubate: 1. Membrane Homogenate 2. Radioligand (e.g., [³H]Citalopram) 3. Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) Incubate->Separate Count Quantify Radioactivity (Liquid Scintillation Counting) Separate->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze

Caption: Workflow for a competitive SERT binding assay.

  • Materials:

    • Membrane preparation from cells expressing human SERT or from rat brain tissue.

    • Radioligand: [³H]Citalopram or [³H]Paroxetine.

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound stock solutions in DMSO.

  • Procedure:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kₑ value, and varying concentrations of the test compound.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control agent.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Causality Note: The incubation allows the test compound and the radioligand to compete for binding to the SERT protein. The amount of radioligand that remains bound is inversely proportional to the affinity and concentration of the test compound.

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 5: Conclusion and Future Directions

The 1-(4-Methoxyphenyl)imidazolidin-2-one scaffold and its analogs represent a highly versatile platform for medicinal chemistry. The existing body of research clearly demonstrates its potential in developing novel agents for a range of complex diseases, most notably epilepsy, depression, and cancer. The methoxyphenyl moiety often contributes favorably to biological activity, though its precise role can vary depending on the therapeutic target.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For applications like anticancer therapy, the precise molecular targets remain largely unknown. Target identification studies are crucial for rational drug design and optimization.

  • Pharmacokinetic Optimization: Systematic studies are needed to improve the ADME (absorption, distribution, metabolism, excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Expansion of Therapeutic Scope: Given the scaffold's demonstrated activity across diverse biological systems, it should be screened against other relevant targets, such as kinases, proteases, and other CNS receptors.

By building upon the foundational work summarized here and employing the described protocols, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.

References

  • Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Li, P., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Poczta, A., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. Available at: [Link]

  • Calis, U., et al. (1992). Synthesis and anticonvulsant activity of some new 4-aryl-4-imidazoline-2-one derivatives. Arzneimittelforschung. Available at: [Link]

  • Kaur, H., et al. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals. Available at: [Link]

  • Czopek, A., et al. (2011). Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid-base properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Marzouk, A. A., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry. Available at: [Link]

  • Jotani, M. M., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Czopek, A., et al. (2011). Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ortega-Alfaro, M. C., et al. (2018). Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • Marzouk, A. A., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Request PDF. Available at: [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Stasiak, A., et al. (2021). Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLOS ONE. Available at: [Link]

  • Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vicente-García, E., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Available at: [Link]

Sources

Method

HPLC method development for 1-(4-Methoxyphenyl)imidazolidin-2-one analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one Abstract This comprehensive application note provides a detailed, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one

Abstract

This comprehensive application note provides a detailed, science-driven protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for purity testing, stability studies, and quality control. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles behind each experimental choice, ensuring the developed method is both accurate and trustworthy. The protocol adheres to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Introduction: Analyte Properties & Chromatographic Strategy

1-(4-Methoxyphenyl)imidazolidin-2-one is a heterocyclic compound featuring a polar imidazolidinone ring and a non-polar methoxyphenyl group. This amphiphilic nature presents a unique challenge for chromatographic separation. The primary objective is to develop a method that can not only quantify the main analyte but also separate it from potential impurities and degradation products, making it "stability-indicating."

Analyte Physicochemical Profile:

  • Structure: Comprises a phenyl ring (hydrophobic) and an imidazolidinone moiety (hydrophilic, containing amide functional groups).

  • Polarity: Possesses both polar and non-polar characteristics, making it suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]

  • Chromophore: The methoxyphenyl group contains a strong chromophore, which allows for sensitive detection using UV-Vis spectrophotometry.[5]

Given these properties, a reversed-phase HPLC method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[6] The analyte will be retained on the column through hydrophobic interactions between its methoxyphenyl group and the stationary phase, while the polar mobile phase facilitates its elution.

Guiding Principles & Method Development Philosophy

A successful HPLC method is not discovered by chance; it is engineered through a systematic and logical process. Our approach is grounded in a Quality by Design (QbD) philosophy, where the method is developed to meet a predefined objective and is robust by design. This involves understanding how different parameters affect the separation and controlling them to ensure consistent performance.

The development workflow is a multi-stage process that begins with initial screening and progresses to fine-tuning and final validation. This systematic approach minimizes trial-and-error and maximizes the probability of creating a reliable analytical method.

cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (Solubility, UV Spectra) B Initial Column & Mobile Phase Screening A->B Input C Selectivity & Peak Shape Evaluation B->C Data D Optimize Mobile Phase (Organic %, pH, Buffer) C->D Proceed with Best Candidate E Optimize Physical Parameters (Flow Rate, Temperature) D->E Refine F Finalize Isocratic or Gradient Conditions E->F Finalize G System Suitability Testing (SST) F->G Lock Method Parameters H Method Validation (per ICH Q2(R2)) G->H Pre-requisite I Routine Analysis & Stability Studies H->I Application

Caption: A logical workflow for systematic HPLC method development.

Materials, Reagents, and Instrumentation

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Reagent-grade phosphoric acid, potassium phosphate, and ammonium acetate.

  • Analyte: 1-(4-Methoxyphenyl)imidazolidin-2-one reference standard of known purity.

  • Columns:

    • Workhorse Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Alternative Selectivity: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

Experimental Protocol: Method Development

This section provides a step-by-step protocol for developing the HPLC method from the ground up.

Standard and Sample Preparation

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 1-(4-Methoxyphenyl)imidazolidin-2-one reference standard and transfer it to a 25 mL volumetric flask.

  • Diluent Selection: Based on the analyte's polarity, a mixture of water and organic solvent (e.g., 50:50 ACN:Water) is a good starting diluent.

  • Dissolution: Add approximately 15 mL of the diluent to the flask and sonicate for 5-10 minutes until the standard is fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard (e.g., 0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Initial Parameter Screening (Scouting Phase)

The goal of this phase is to find a suitable column and mobile phase combination that provides good retention and peak shape for the analyte.

Rationale for Choices:

  • Columns: A C18 column is the industry standard and a reliable starting point for most small molecules.[7] A Phenyl column is selected as an alternative to offer different selectivity through π-π interactions with the analyte's aromatic ring.[5][8]

  • Organic Solvents: Acetonitrile generally offers lower backpressure and better UV transparency at low wavelengths compared to methanol. Methanol can sometimes offer different selectivity. Screening both is prudent.

  • Detection Wavelength: A DAD is used to scan the analyte peak from 200-400 nm to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. Based on the methoxyphenyl structure, a λmax is expected around 220-280 nm.

Protocol:

  • Equilibrate the C18 column with a starting mobile phase of 50:50 Acetonitrile:Water.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Inject the working standard solution (e.g., 10 µL).

  • Run a DAD scan to determine the λmax.

  • Evaluate the chromatogram for retention time (ideal: 3-10 minutes), peak shape (tailing factor close to 1), and efficiency (plate count).

  • Repeat steps 1-5 using Methanol:Water as the mobile phase.

  • Repeat steps 1-6 with the Phenyl-Hexyl column.

  • Compare the results to select the best column and organic solvent combination for optimization.

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18C18Phenyl-HexylPhenyl-Hexyl
Mobile Phase ACN:H₂O (50:50)MeOH:H₂O (50:50)ACN:H₂O (50:50)MeOH:H₂O (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL10 µL
Table 1: Example scouting parameters for initial method development.
Method Optimization

Once a promising starting condition is identified (e.g., C18 column with ACN:Water), the next step is to fine-tune the parameters to achieve optimal separation, especially from potential impurities.

Protocol:

  • Mobile Phase Ratio: Adjust the ratio of acetonitrile to water (or buffer) to achieve the desired retention time. Increase the percentage of ACN to decrease retention time, and decrease it to increase retention.

  • pH and Buffering: If peak shape is poor (e.g., tailing or fronting), it may indicate that the analyte is interacting with residual silanols on the silica support. Introducing a buffer can suppress this interaction and improve peak symmetry.

    • Rationale: A phosphate or acetate buffer at a concentration of 10-25 mM is typically sufficient. The pH should be chosen to keep the analyte in a single, non-ionized form. For a neutral molecule like 1-(4-Methoxyphenyl)imidazolidin-2-one, a pH between 3.0 and 7.0 is generally effective.

  • Flow Rate and Temperature: Adjust the flow rate (e.g., between 0.8 and 1.5 mL/min) and column temperature (e.g., between 25 and 40 °C) to fine-tune resolution and analysis time. Increasing temperature generally decreases viscosity and backpressure, which can improve peak efficiency.

Recommended Analytical Method (Example)

Based on the development process, a final optimized method is established. The following is a hypothetical but scientifically sound final method.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Phosphate Buffer (pH 3.5, 20mM) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 228 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Acetonitrile:Water (50:50 v/v)
Table 2: Final recommended HPLC method parameters.

Protocol: Method Validation (ICH Q2(R2) Framework)

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2][9] The following protocols are based on the ICH guidelines.[3][10]

cluster_0 Method Validation Core Parameters Specificity Specificity (Analyte vs. Placebo, Impurities) Linearity Linearity & Range (5-7 concentration levels) ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Confirms Identity Accuracy Accuracy (% Recovery of spiked samples) Linearity->ValidatedMethod Ensures Proportionality Precision Precision (Repeatability & Intermediate) Accuracy->ValidatedMethod Measures Trueness Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->ValidatedMethod Measures Agreement Robustness Robustness (Small variations in method) Limits->ValidatedMethod Defines Sensitivity Robustness->ValidatedMethod Proves Reliability

Caption: Core parameters for HPLC method validation per ICH guidelines.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

  • If applicable, inject a placebo (formulation matrix without the active ingredient) to confirm no interference.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte.

  • Analyze the stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD is essential here.

Linearity

Objective: To demonstrate that the results are directly proportional to the concentration of the analyte in the sample over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. The r² should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results to the true value. Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each. The acceptance criterion is typically 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2%).

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[1][11][12]

Protocol:

  • Make five replicate injections of the working standard solution.

  • Evaluate the following parameters against predefined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for replicate injections)
%RSD of Retention Times ≤ 1.0% (for replicate injections)
Table 3: System suitability criteria.

Conclusion

This application note outlines a comprehensive, systematic approach to developing and validating a stability-indicating RP-HPLC method for the analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established regulatory guidelines, this protocol enables the creation of a method that is specific, accurate, precise, and robust. This ensures the generation of high-quality, reliable data suitable for regulatory submissions and routine quality control in the pharmaceutical industry.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • PerkinElmer. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Ecas. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Aydin, D., et al. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]

  • CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Ecopetrol S.A. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • Sun, S.-X., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. IUCr Journals. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Chen, J., & Fritz, J. S. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Wang, R.-L., et al. (2010). 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione. PMC. [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Bentham Science. (2024, June 12). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • ResearchGate. (2024, December 1). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one via Copper-Catalyzed N-Arylation

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale 1-(4-Methoxyphenyl)imidazolidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

1-(4-Methoxyphenyl)imidazolidin-2-one is a highly valuable structural motif utilized in the synthesis of selective androgen receptor modulators (SARMs), antischistosomal agents, and various CNS-active pharmaceutical ingredients [2, 3].

Historically, the synthesis of N-aryl cyclic ureas relied on the reaction of anilines with highly toxic, volatile 2-chloroethyl isocyanate, followed by base-mediated cyclization [1]. For laboratory scale-up (100 g to >1 kg), this classical route presents severe safety hazards and environmental compliance issues.

To circumvent these bottlenecks, a modified Goldberg-Buchwald cross-coupling strategy is employed. By utilizing a copper(I)-catalyzed N-arylation of the commercially available and inexpensive imidazolidin-2-one with 4-iodoanisole (or 4-bromoanisole), the process eliminates the need for isocyanates [1]. The addition of a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) is critical; it stabilizes the Cu(I) oxidation state, prevents disproportionation into Cu(0) and Cu(II), and significantly increases the solubility of the active catalytic species in organic solvents [1].

Mechanistic Pathway: Copper-Catalyzed C-N Coupling

The catalytic cycle for the N-arylation of imidazolidin-2-one is driven by a Cu(I)/Cu(III) or Cu(I)/radical intermediate pathway. The diamine ligand facilitates the deprotonation of the cyclic urea by a mild base (e.g., K₂CO₃), followed by coordination to the copper center. Oxidative addition of 4-iodoanisole forms a transient, high-valent Cu(III) species, which rapidly undergoes reductive elimination to release the N-aryl product and regenerate the Cu(I) catalyst.

G A Cu(I) Catalyst + Ligand Active Complex B Urea Coordination (Deprotonation via K2CO3) A->B Imidazolidin-2-one C Oxidative Addition (4-Iodoanisole) B->C Ar-I addition D Reductive Elimination (C-N Bond Formation) C->D Transient Cu(III) D->A Catalyst Regeneration E 1-(4-Methoxyphenyl) imidazolidin-2-one D->E Product Release

Caption: Catalytic cycle of the Cu(I)-mediated Goldberg-Buchwald N-arylation.

Scale-Up Process Workflow

The following protocol is designed for a 500 g scale synthesis, optimized for safety, yield, and minimal chromatographic purification.

Reagents and Materials
  • Imidazolidin-2-one: 1.2 equivalents (excess drives complete conversion of the halide).

  • 4-Iodoanisole: 1.0 equivalent (limiting reagent).

  • Copper(I) Iodide (CuI): 5 mol% (catalyst).

  • trans-N,N′-Dimethylcyclohexane-1,2-diamine: 10 mol% (ligand).

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (base, finely milled).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Protocol
  • Reactor Preparation: Purge a 5 L jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Oxygen exclusion is critical to prevent the irreversible oxidation of Cu(I) to inactive Cu(II) species.

  • Solid Charging: Charge the reactor with 4-iodoanisole (500 g, 2.14 mol), imidazolidin-2-one (221 g, 2.56 mol), CuI (20.3 g, 0.107 mol), and milled K₂CO₃ (591 g, 4.28 mol).

  • Solvent and Ligand Addition: Add 2.5 L of anhydrous, degassed toluene. Initiate mechanical stirring at 250 RPM. Inject trans-N,N′-dimethylcyclohexane-1,2-diamine (30.4 g, 0.214 mol) via syringe. The slurry will turn a distinct blue/green hue as the active copper-ligand complex forms.

  • Heating Profile: Ramp the reactor jacket temperature to 110 °C over 45 minutes. Maintain reflux under a positive N₂ blanket for 14–18 hours. Monitor conversion via HPLC.

  • Workup & Quench: Once conversion >98% is achieved, cool the reactor to 40 °C. Add 1 L of aqueous ammonia (10% v/v) and 1 L of ethyl acetate. The ammonia selectively complexes residual copper, pulling it into the aqueous phase (turning it deep blue).

  • Phase Separation & Filtration: Separate the organic layer. Wash the organic phase with brine (1 L), dry over anhydrous Na₂SO₄, and filter through a pad of Celite to remove any insoluble polymeric byproducts.

  • Crystallization: Concentrate the organic filtrate under reduced pressure to approximately 800 mL. Slowly add heptane (1.5 L) while stirring at 0 °C to precipitate the product. Filter the white to off-white crystalline solid and dry in a vacuum oven at 50 °C for 12 hours.

Workflow S1 1. N2 Purge & Solid Charge S2 2. Ligand/Solvent Addition S1->S2 S3 3. Reflux (110°C) 14-18 hrs S2->S3 S4 4. NH3 Quench & Phase Separation S3->S4 S5 5. Crystallization (Toluene/Heptane) S4->S5

Caption: Linear scale-up workflow for the synthesis and purification of the target compound.

Quantitative Data & Process Parameters

The scalability of the Goldberg-Buchwald reaction relies heavily on maintaining optimal stoichiometry and phase transfer dynamics. Table 1 summarizes the critical process parameters and expected yields across different scales.

Table 1: Scale-Up Metrics and Yield Comparison

Parameter10 g Scale (R&D)100 g Scale (Kilo-Lab Prep)500 g Scale (Pilot)
Catalyst Loading (CuI) 10 mol%5 mol%5 mol%
Ligand Loading 20 mol%10 mol%10 mol%
Reaction Time 12 hours14 hours16-18 hours
Agitation Rate Magnetic (800 RPM)Overhead (300 RPM)Overhead (250 RPM)
Crude Purity (HPLC) 96.5%95.2%94.8%
Isolated Yield 88%85%83%
Residual Copper (ICP-MS) < 50 ppm< 20 ppm< 15 ppm

Note: The reduction in catalyst loading at larger scales is compensated by highly efficient mechanical stirring, which improves the solid-liquid mass transfer of the K₂CO₃ base.

Analytical Validation

To ensure the product meets pharmaceutical intermediate standards, the following self-validating analytical checks must be performed:

  • HPLC-UV (254 nm): Confirms the disappearance of 4-iodoanisole. The product peak typically elutes with a distinct chromophore profile due to the conjugated p-methoxyphenyl system.

  • ICP-MS: Critical for scale-up. The ammonia wash step is designed to reduce copper levels below the ICH Q3D elemental impurity guidelines (< 20 ppm).

  • ¹H NMR (DMSO-d6): Validates structural integrity. Key diagnostic peaks include the methoxy singlet at ~3.75 ppm, the symmetric AA'BB' aromatic signals around 6.9-7.4 ppm, and the distinct ethylene multiplets of the imidazolidin-2-one ring at ~3.4 and ~3.8 ppm. The broad singlet at ~6.5 ppm confirms the presence of the remaining free N-H proton.

References

  • ChemInform Abstract: Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas Through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Nandakumar CN Coupling Reactions. ResearchGate. Available at:[Link]

  • Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at:[Link]

Method

Application Notes &amp; Protocols: Functionalization of 1-(4-Methoxyphenyl)imidazolidin-2-one for Cross-Coupling Reactions

Abstract The 1-(4-methoxyphenyl)imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its strategic functionalization is critical for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(4-methoxyphenyl)imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its strategic functionalization is critical for developing libraries of novel chemical entities in drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the targeted modification of this scaffold, preparing it for high-yield palladium-catalyzed cross-coupling reactions. We will explore two primary strategies for introducing a reactive "handle" onto the methoxyphenyl ring: Directed ortho-Metalation (DoM) and Catalytic C-H Activation. Subsequently, we will detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling the formation of diverse C-C and C-N bonds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Value of the Imidazolidin-2-one Core

Imidazolidin-2-ones, or five-membered cyclic ureas, are omnipresent motifs in pharmaceuticals and natural products.[3] Their rigid structure often serves as a key pharmacophore, correctly orienting substituents for optimal interaction with biological targets. The 1-(4-methoxyphenyl) substituent is particularly valuable; the phenyl ring offers a large, modifiable surface for derivatization, while the methoxy group provides both electronic influence and a potential metabolic site.

The challenge—and opportunity—lies in selectively functionalizing the otherwise inert C-H bonds of the aryl ring. By installing a halide or boronic acid derivative, the scaffold is primed for powerful cross-coupling methodologies, unlocking access to a vast chemical space of novel analogues. This guide focuses on the practical execution of these transformations.

Strategic Functionalization of the Aryl Ring

To engage in cross-coupling, the 1-(4-methoxyphenyl)imidazolidin-2-one must first be "activated" by installing a group suitable for catalysis, typically a halogen (Br, I) or a boronic acid/ester. We will detail the most effective method for this transformation: Directed ortho-Metalation.

Directed ortho-Metalation (DoM): A Precise Approach

Directed ortho-Metalation (DoM) is a powerful strategy that uses a Lewis basic functional group on an aromatic ring to direct a strong organolithium base to deprotonate the adjacent ortho position.[4][5] In 1-(4-methoxyphenyl)imidazolidin-2-one, the carbonyl oxygen of the imidazolidinone ring and the methoxy group's oxygen can both act as Directed Metalation Groups (DMGs). This chelation effect complexes the lithium cation, positioning the alkyl anion for regioselective proton abstraction at the C3 position of the phenyl ring.[5][6]

This method is highly favored over traditional electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products.[4]

Caption: Workflow for Directed ortho-Metalation (DoM) and subsequent electrophilic quench.

Protocol 1: ortho-Iodination via Directed Metalation

This protocol details the installation of an iodine atom, an excellent handle for a wide range of cross-coupling reactions.

Materials:

  • 1-(4-Methoxyphenyl)imidazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 eq)

  • Iodine (I₂, 1.5 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-(4-methoxyphenyl)imidazolidin-2-one (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to substrate) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Litiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: s-BuLi is a strong, non-nucleophilic base ideal for deprotonation without competing addition to the carbonyl. The low temperature is crucial to prevent side reactions and potential rearrangement.[7]

  • Stirring: Stir the resulting deep-red or orange solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C. The dark color of the iodine solution should dissipate upon addition.

  • Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume excess iodine.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with EtOAc and water. Wash the organic layer sequentially with saturated Na₂S₂O₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexanes/EtOAc gradient) to yield 1-(3-iodo-4-methoxyphenyl)imidazolidin-2-one.

Self-Validation:

  • Expected Yield: 75-90%.

  • Characterization: Confirm structure by ¹H NMR (appearance of a new aromatic singlet and disappearance of an aromatic doublet), ¹³C NMR, and HRMS.

  • Troubleshooting: Low yields may result from insufficient drying of glassware/reagents or s-BuLi of poor quality. If the reaction mixture turns black upon warming, decomposition may have occurred.

Palladium-Catalyzed Cross-Coupling Reactions

With the functionalized intermediate in hand, a variety of C-C and C-N bonds can be formed. The choice of reaction depends on the desired final product.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron species.[8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron reagents.[9][10]

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 1-(3-Iodo-4-methoxyphenyl)imidazolidin-2-one (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a Schlenk tube, add the iodo-substrate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Causality Note: SPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the Pd(0) active species and promotes the challenging oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9] The base is required to activate the boronic acid for transmetalation.[10]

  • Heating: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.

  • Extraction: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under palladium catalysis.[12] This reaction requires specialized, sterically hindered phosphine ligands and a strong, non-nucleophilic base.[13]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 1-(3-Iodo-4-methoxyphenyl)imidazolidin-2-one (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube. Outside the glovebox, add the iodo-substrate (1.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

    • Causality Note: NaOtBu is a strong base necessary to deprotonate the amine, forming the active nucleophile. The bulky XPhos ligand facilitates the reductive elimination step, which is often rate-limiting in C-N bond formation.[9] Pd₂(dba)₃ is a stable Pd(0) source.

  • Heating: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 6-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted olefins, providing a direct route to styrenyl derivatives.[14] The reaction typically proceeds with high trans selectivity.[15]

Protocol 4: Mizoroki-Heck Reaction

Materials:

  • 1-(3-Iodo-4-methoxyphenyl)imidazolidin-2-one (1.0 eq)

  • Alkene (e.g., butyl acrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a Schlenk tube, add the iodo-substrate (1.0 eq) and Pd(OAc)₂ (0.01 eq), and P(o-tol)₃ (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the anhydrous solvent (DMF or MeCN), followed by the alkene (1.5 eq) and triethylamine (2.0 eq).

    • Causality Note: The base (Et₃N) is required to neutralize the HX (HI) generated during the catalytic cycle, regenerating the active Pd(0) species.[14] The phosphine ligand stabilizes the palladium catalyst.

  • Heating: Seal the tube and heat in an oil bath at 80-100 °C for 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the substituted alkene product.

Data Summary and Comparison

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or PdCl₂(dppf)SPhos, XPhos, PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane90-120
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, MeCN, Toluene80-120

Conclusion and Outlook

The functionalization of 1-(4-methoxyphenyl)imidazolidin-2-one via Directed ortho-Metalation provides a highly efficient and regioselective entry point to a diverse array of analogues. The subsequent application of robust palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—enables the systematic exploration of the chemical space around this important scaffold. The protocols outlined herein are reliable, scalable, and grounded in well-understood mechanistic principles, providing researchers with a powerful toolkit for applications in medicinal chemistry and materials science.

References

  • Title: Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Source: PMC (PubMed Central). URL: [Link]

  • Title: IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Source: HETEROCYCLES, Vol. 83, No. 9, 2011. URL: [Link]

  • Title: Various applications of Imidazolidinone. Source: ResearchGate. URL: [Link]

  • Title: Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. Source: American Chemical Society. URL: [Link]

  • Title: Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Source: ResearchGate. URL: [Link]

  • Title: Imidazolidin-4-ones: Their Syntheses and Applications. Source: Semantic Scholar. URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: PMC (PubMed Central), NIH. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Convenient synthesis of s-triazine based urea derivatives via a palladium catalyzed C–N coupling reaction. Source: ResearchGate. URL: [Link]

  • Title: Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Source: PubMed. URL: [Link]

  • Title: Directed ortho metalation. Source: Wikipedia. URL: [Link]

  • Title: Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: ortho metalation. Source: Andrew G Myers Research Group, Harvard University. URL: [Link]

  • Title: Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Source: DergiPark. URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Source: MDPI. URL: [Link]

  • Title: 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Source: PMC (PubMed Central). URL: [Link]

  • Title: 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: Directed Metalation: A Survival Guide. Source: Baran Lab, Scripps Research. URL: [Link]

  • Title: Heck reaction. Source: Wikipedia. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Heck Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: ResearchGate. URL: [Link]

  • Title: Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. Source: ResearchGate. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Source: PMC (PubMed Central). URL: [Link]

  • Title: Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Source: Waseda University. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source: MDPI. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: PMC (PubMed Central). URL: [Link]

  • Title: Imidazolidin-4-one Synthesis via an Oxidative Copper-Catalyzed C–H Activation. Source: ResearchGate. URL: [Link]

  • Title: Chelation-directed CH activation/CC bond forming reactions catalyzed by Pd(II) nanoparticles supported on... Source: Royal Society of Chemistry. URL: [Link]

  • Title: C-H Activation. Source: ACS GCI Pharmaceutical Roundtable. URL: [Link]

  • Title: Synthesis of 4-imidazolidinones. Source: Organic Chemistry Portal. URL: [Link]

  • Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Source: MDPI. URL: [Link]

  • Title: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: Semantic Scholar. URL: [Link]

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Application

Application Notes and Protocols for the Formulation of 1-(4-Methoxyphenyl)imidazolidin-2-one in Animal Model Testing

Abstract The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is often hampered by poor aqueous solubility, a critical determinant of in vivo bioavailability. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is often hampered by poor aqueous solubility, a critical determinant of in vivo bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1-(4-Methoxyphenyl)imidazolidin-2-one, a representative NCE with anticipated poor water solubility, for animal model testing. Emphasizing a systematic, evidence-based approach, these application notes detail pre-formulation assessment, vehicle screening, and the development of various formulation types, including solutions, suspensions, and advanced delivery systems. The protocols provided are designed to be robust and reproducible, ensuring the reliable delivery of the test compound for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction: The Challenge of Poor Solubility in Preclinical Development

A significant percentage of new chemical entities emerging from drug discovery programs, up to 90%, exhibit poor aqueous solubility.[1] This characteristic poses a major challenge for in vivo evaluation, as insufficient dissolution in the gastrointestinal tract or at the site of injection can lead to low and variable bioavailability, hindering the accurate assessment of a compound's therapeutic potential and toxicity profile.[2][3] 1-(4-Methoxyphenyl)imidazolidin-2-one, with its predicted lipophilic nature, is likely to fall into the Biopharmaceutics Classification System (BCS) Class II or IV, necessitating strategic formulation development to ensure adequate systemic exposure in animal models.[1]

The primary objective of preclinical formulation development is to create a safe and effective delivery system that maximizes exposure for initial efficacy and safety testing.[4][5] This involves a thorough understanding of the compound's physicochemical properties and the selection of appropriate excipients and vehicle systems that are well-tolerated in the chosen animal species.[6][7]

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A comprehensive pre-formulation assessment is the foundation for a successful formulation strategy. The following studies are critical to understanding the physicochemical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Physicochemical Property Determination

A fundamental understanding of the drug's intrinsic properties is crucial for rational formulation design.[8]

  • Solubility Profiling: The solubility of the API should be determined in a range of aqueous and organic solvents at different pH values. This information is vital for selecting appropriate vehicle components.[9][10]

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity, which influences its absorption and distribution.[8][11]

  • pKa Determination: Identifying the ionization constant (pKa) is essential for understanding the pH-dependent solubility and for considering pH-modification strategies.[10]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, melting point, and thermal stability of the API.[12] The presence of polymorphism can significantly impact solubility and dissolution rates.[12]

Analytical Method Development

Robust analytical methods are required to quantify the API in formulation matrices and biological samples. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the most common technique for this purpose.[13] Method validation should be performed to ensure accuracy, precision, linearity, and specificity.

Formulation Strategies for Animal Dosing

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the API. The following diagram illustrates a general workflow for selecting a suitable formulation strategy.

Formulation_Selection_Workflow A Characterize API (Solubility, LogP, pKa, Solid State) B Determine Route of Administration (Oral, IV, IP, SC, etc.) A->B C Define Target Dose and Volume B->C D Is Aqueous Solubility Sufficient? C->D E Simple Aqueous Solution (e.g., Saline, PBS) D->E Yes F Solubility Enhancement Required D->F No M Characterize Formulation (Appearance, pH, Viscosity, Stability) E->M G Vehicle Screening (Co-solvents, Surfactants, Cyclodextrins) F->G H Evaluate Formulation Options G->H I Solution Formulation (Co-solvents, pH adjustment) H->I J Suspension Formulation (Micronization, Wetting Agents) H->J K Lipid-Based Formulation (SEDDS, SMEDDS) H->K L Nanosuspension H->L I->M J->M K->M L->M N In Vivo Study M->N Formulation_QC Formulation Preclinical Formulation QC Quality Control Checks Formulation->QC Appearance Appearance (Clarity, Color, Particulates) QC->Appearance pH pH Measurement QC->pH Concentration API Concentration (HPLC) QC->Concentration Stability Physical & Chemical Stability QC->Stability Viscosity Viscosity (for injectables/suspensions) QC->Viscosity ParticleSize Particle Size (for suspensions) QC->ParticleSize Release Ready for In Vivo Dosing Appearance->Release pH->Release Concentration->Release Stability->Release Viscosity->Release ParticleSize->Release

Caption: Key quality control parameters for preclinical formulations.

Conclusion

The successful formulation of poorly soluble compounds like 1-(4-Methoxyphenyl)imidazolidin-2-one is a critical step in preclinical drug development. A systematic approach, beginning with thorough pre-formulation characterization and followed by rational vehicle selection and formulation development, is essential for achieving adequate and reproducible drug exposure in animal models. The strategies and protocols outlined in this guide provide a framework for developing robust formulations that will enable the reliable evaluation of novel therapeutic candidates.

References

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(7), 800-806.
  • Pires, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-138. Available at: [Link]

  • Pires, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

  • Sämann, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(5), 645. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available at: [Link]

  • WuXi Biologics. (n.d.). In Vivo Pharmacology | CRO Services. Available at: [Link]

  • Zeb, M. I., et al. (2024). Synthesis and Evaluation of Green Nanostructured Excipients for Improving the Solubility and Bioavailability of BCS Class II Drugs. Review Journal of Neurological Science, 3(1).
  • Fenyvesi, F., et al. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(4), 856. Available at: [Link]

  • Marapur, S. C., et al. (2019). Formulation and development of some BCS Class II drugs. Journal of Drug Delivery and Therapeutics, 9(2), 811-819.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527-540.
  • Prajapati, R., & Seraj, A. (2021). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 68-76.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, 17, 1-10.
  • Peles, A., et al. (2026, March 23). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 1-8.
  • Murphy, K. R., et al. (2014). An online repository of published organic fluorescence spectra. Analytical Methods, 6(3), 650-654.
  • Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. Available at: [Link]

  • Torres-Machi, J., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1234.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Available at: [Link]

  • Malik, A., & Kamble, S. (2014). Physicochemical property of drug molecules with respect to drug actions.
  • Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 31(1), 1-10.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one

Welcome to the Advanced Synthesis Support Center. 1-(4-Methoxyphenyl)imidazolidin-2-one (CAS: 62868-39-7) is a highly versatile N-aryl cyclic urea, utilized extensively as a building block in medicinal chemistry and in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 1-(4-Methoxyphenyl)imidazolidin-2-one (CAS: 62868-39-7) is a highly versatile N-aryl cyclic urea, utilized extensively as a building block in medicinal chemistry and in the design of conformationally programmable foldamers[1].

Due to the unique electronic properties of the imidazolidin-2-one ring and the electron-donating nature of the 4-methoxyphenyl group, researchers frequently encounter yield-limiting bottlenecks such as catalyst deactivation, poor substrate solubility, and competitive side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding syntheses.

Part 1: Mechanistic Pathways & Troubleshooting FAQs

There are two primary synthetic strategies for constructing this molecule: Route A (Transition-Metal Catalyzed N-Arylation) and Route B (Intramolecular Cyclization of Urea Derivatives).

Route A: Transition-Metal Catalyzed N-Arylation (Buchwald-Hartwig / Goldberg)

This route involves the cross-coupling of unsubstituted imidazolidin-2-one with a 4-haloanisole electrophile.

Q1: My Cu-catalyzed coupling of imidazolidin-2-one with 4-bromoanisole is stalling at <30% conversion. How can I drive this to completion?

  • Expertise & Causality: The Goldberg-Buchwald-Nandakumar N-arylation of cyclic ureas is notoriously sensitive to the oxidative addition step and the solubility of the urea-metal complex[2]. Imidazolidin-2-one has a high lattice energy and poor solubility in standard non-polar solvents, which starves the catalytic cycle of the nucleophile. Furthermore, aryl bromides have a higher activation barrier for oxidative addition with copper compared to aryl iodides.

  • Solution:

    • Switch the Electrophile: Use 4-iodoanisole instead of 4-bromoanisole. The lower C–I bond dissociation energy significantly accelerates the oxidative addition step.

    • Optimize the Ligand: Introduce a bidentate diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane. These ligands stabilize the Cu(I) center, prevent disproportionation to inactive Cu(0) and Cu(II), and increase the solubility of the active catalytic species[2].

    • Base Selection: Swap K₂CO₃ for K₃PO₄ or Cs₂CO₃ to enhance the deprotonation of the urea intermediate without promoting side reactions.

Q2: I switched to a Palladium catalyst (Pd₂(dba)₃) to couple 4-chloroanisole, but I am observing massive dehalogenation (formation of anisole) rather than the target product. Why?

  • Expertise & Causality: Dehalogenation is a classic competing side-reaction in Pd-catalyzed aminations. It occurs when the rate of reductive elimination is slower than β -hydride elimination (often sourced from alkoxide bases, aliphatic amine contaminants, or the solvent). If the Pd(II)-aryl-amido complex sits too long, it abstracts a hydride and reductively eliminates the reduced arene.

  • Solution: Utilize a sterically demanding, large bite-angle bidentate phosphine ligand like Xantphos[3]. The wide bite angle of Xantphos forces the aryl and amido groups on the Pd(II) center closer together, dramatically accelerating the C–N reductive elimination step over the background hydride abstraction. Ensure you are using anhydrous 1,4-dioxane or toluene, and use an inorganic base like Cs₂CO₃[1].

Route B: Intramolecular Cyclization of Urea Derivatives

This classical route involves the base-promoted cyclization of 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea[4].

Q3: The cyclization of my 2-chloroethyl urea intermediate is yielding a messy polymeric mixture. How do I favor the formation of the imidazolidin-2-one ring?

  • Expertise & Causality: The 2-chloroethyl group is a potent electrophile. In concentrated solutions, the deprotonated urea nitrogen from one molecule can attack the 2-chloroethyl group of another molecule, leading to intermolecular alkylation and subsequent step-growth oligomerization.

  • Solution: Run the reaction under the High Dilution Principle (0.05 M or lower). Intramolecular cyclization is a unimolecular process (rate [Substrate]), while intermolecular oligomerization is bimolecular (rate [Substrate]²). Dilution exponentially suppresses the side reaction. Use a strong, non-nucleophilic base like NaH in anhydrous THF at 0 °C to ensure rapid generation of the urea anion, which immediately cyclizes via a 5-exo-tet mechanism.

Part 2: Quantitative Data Summaries

To assist in route selection, the following table summarizes the operational parameters and expected outcomes for the primary synthetic pathways.

Synthetic RouteCatalyst SystemBase & SolventPrimary Side ReactionTypical YieldOptimization Key
Route A (Cu) CuI / DMEDAK₃PO₄, Dioxane (110 °C)Unreacted starting material75 - 85%Use 4-iodoanisole over 4-bromoanisole
Route A (Pd) Pd₂(dba)₃ / XantphosCs₂CO₃, Toluene (100 °C)Arene dehalogenation80 - 92%Use large bite-angle phosphine ligands
Route B (Cyclization) None (Base Promoted)NaH, THF (0 °C to RT)Intermolecular polymerization60 - 70%High dilution (0.05 M) to favor 5-exo-tet

Part 3: Standard Operating Procedure (SOP)

Optimized Copper-Catalyzed N-Arylation (Goldberg-Buchwald-Nandakumar Method)

This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure reaction integrity[2].

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge CuI (0.1 equiv) and K₃PO₄ (2.0 equiv). Note: The use of potassium phosphate is critical as it provides sufficient basicity to deprotonate the urea without hydrolyzing the substrate.

  • Substrate Addition: Add imidazolidin-2-one (1.2 equiv) and 4-iodoanisole (1.0 equiv).

  • Solvent and Ligand Introduction: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl iodide. Inject N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv).

    • Self-Validation Check: Upon addition of the diamine ligand, the suspension must transition from a pale/colorless mixture to a distinct deep blue/green tint. This color change confirms the successful formation of the active Cu(I)-diamine complex. If the solution remains colorless, the system has been compromised by moisture or oxygen.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C in a pre-heated oil bath for 18-24 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly UV-active 4-iodoanisole spot indicates complete oxidative addition and reaction termination.

  • Workup and Isolation: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and insoluble copper complexes. Wash the organic filtrate with 5% aqueous ammonia. Note: The aqueous layer will turn bright blue, validating the successful stripping of residual coordinated copper from the organic product. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from hot ethanol to yield 1-(4-Methoxyphenyl)imidazolidin-2-one as a highly pure crystalline solid.

Part 4: Reaction Workflow & Troubleshooting Visualization

SynthesisWorkflow Start Target: 1-(4-Methoxyphenyl) imidazolidin-2-one RouteA Route A: Cross-Coupling (Imidazolidin-2-one + 4-Haloanisole) Start->RouteA RouteB Route B: Urea Cyclization (1-(2-chloroethyl)-3-(4-methoxyphenyl)urea) Start->RouteB ProbA1 Issue: Low Conversion (<30%) RouteA->ProbA1 ProbA2 Issue: Dehalogenation (Anisole formation) RouteA->ProbA2 ProbB1 Issue: Polymeric/Oligomeric Byproducts RouteB->ProbB1 SolA1 Action: Switch to 4-Iodoanisole Add DMEDA ligand Use K3PO4 in Dioxane (110°C) ProbA1->SolA1 SolA2 Action: Switch to Pd2(dba)3 Use Xantphos ligand Ensure Anhydrous Conditions ProbA2->SolA2 SolB1 Action: High Dilution (0.05 M) Use NaH in THF (0°C to RT) ProbB1->SolB1 Success Optimized Yield (>85%) SolA1->Success SolA2->Success SolB1->Success

Decision tree for troubleshooting 1-(4-Methoxyphenyl)imidazolidin-2-one synthesis workflows.

Part 5: References

1.[4] Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: National Institutes of Health (PMC) URL: [Link]

2.[1] Title: Conformationally Programmable Chiral Foldamers with Compact and Extended Domains Controlled by Monomer Structure Source: National Institutes of Health (PMC) / Angewandte Chemie URL: [Link]

3.[3] Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

4.[2] Title: Copper Catalyzed Arylation of Urea Source: ResearchGate URL: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 1-(4-Methoxyphenyl)imidazolidin-2-one

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(4-Methoxyphenyl)imidazolidin-2-one As a Senior Application Scientist, I frequently guide research teams through the developability bottlenecks of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(4-Methoxyphenyl)imidazolidin-2-one

As a Senior Application Scientist, I frequently guide research teams through the developability bottlenecks of novel small molecules. 1-(4-Methoxyphenyl)imidazolidin-2-one presents a classic solubility challenge. The combination of its rigid, hydrogen-bonding urea motif (the imidazolidin-2-one core) and the hydrophobic methoxyphenyl ring drives strong intermolecular crystal packing and high lipophilicity.

This technical guide provides a self-validating, mechanistic framework to diagnose the root cause of this compound's poor solubility and offers field-proven strategies to overcome it, ensuring your in vitro and in vivo assays yield reliable data.

Part 1: Diagnostic Logic & Troubleshooting Workflows

Before applying a formulation strategy, you must determine why the molecule is insoluble. Solubility is a thermodynamic balance between the energy required to break the crystal lattice and the energy gained by solvating the molecule[1].

G A Poor Aqueous Solubility 1-(4-Methoxyphenyl)imidazolidin-2-one B Physicochemical Profiling (Determine Limiting Factor) A->B DSC & HPLC C High Melting Point 'Brick-Dust' Behavior B->C MP > 200°C D High LogP 'Grease Ball' Behavior B->D LogP > 3.0 E Crystal Lattice Disruption (ASDs, Co-crystals) C->E Formulation F Lipophilic Solubilization (Lipid SEDDS, Micelles) D->F Formulation

Caption: Workflow for diagnosing and resolving solubility barriers based on physicochemical properties.

Q1: My in vitro assays are failing due to compound precipitation. Is 1-(4-Methoxyphenyl)imidazolidin-2-one a "brick-dust" or "grease-ball" molecule?

Causality & Insight: It exhibits hybrid properties, but the imidazolidin-2-one core heavily skews it toward "brick-dust" behavior. The urea moiety acts as both a strong hydrogen bond donor and acceptor, leading to a highly stable crystal lattice (often reflected in a high melting point)[1]. When the crystal lattice energy exceeds the solvation energy, aqueous solubility plummets. Action: Measure the melting point (via DSC) and LogP. If the melting point is high, prioritize crystal lattice disruption techniques like Amorphous Solid Dispersions (ASDs)[2]. If LogP > 3.5, prioritize lipophilic solubilization via lipid-based formulations[3].

Q2: How can I formulate this API for early-stage assays without altering its chemical structure?

Causality & Insight: For immediate testing, you must overcome the kinetic solubility barrier. Complexation with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) is highly effective here. The cyclodextrin encapsulates the hydrophobic methoxyphenyl ring within its hydrophobic cavity, shielding it from water, while its hydrophilic exterior maintains aqueous solubility[4][5].

Q3: What are the best particle engineering strategies if I need a suspension for in vivo dosing?

Causality & Insight: If your compound is dissolution-rate limited (Developability Classification System IIa), physical modification via particle size reduction is the gold standard[4]. Nanomilling reduces the particle size to the sub-micron range, exponentially increasing the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate, facilitating drug absorption[2][3].

Q4: If formulation fails, what structural modifications can improve solubility without losing the imidazolidin-2-one pharmacophore?

Causality & Insight: If physical formulation is insufficient, chemical modification (API processing) is required. You must disrupt molecular planarity and symmetry[1]. Introducing a solubilizing appendage—such as replacing the methoxy group with a basic morpholine or piperazine ring—increases the number of hydrogen bond acceptors and allows for salt formation, which drastically increases solubility by ionizing the API[6].

Part 2: Quantitative Data Summaries

To systematically approach formulation, utilize the following excipient screening matrix and developability classifications.

Table 1: Recommended Excipient Screening Matrix for Imidazolidin-2-one Derivatives

Formulation StrategyExcipient / CarrierMechanism of ActionBest For
Co-solvency DMSO (≤1%), Tween-80 (0.1%)Reduces interfacial tensionIn vitro biochemical assays
Complexation HP-β-Cyclodextrin (10-20% w/v)Hydrophobic cavity inclusionIn vivo IV/PO dosing (liquid)
Amorphous Dispersion HPMCAS, PVP-VADisrupts crystal lattice energyIn vivo PO dosing (solid)
Lipid-Based (SEDDS) Triglycerides, Cremophor ELMicellar solubilizationHigh LogP variants

Table 2: Developability Classification System (DCS) Impact

DCS ClassLimiting FactorPrimary Troubleshooting StrategyExpected Bioavailability Shift
IIa Dissolution RateParticle size reduction (Nanomilling)Moderate to High
IIb Intrinsic SolubilityASDs, Lipid-based formulationsHigh

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be validated. Below are the step-by-step methodologies for the two most effective strategies for this molecule.

G A Crystalline API (Imidazolidin-2-one core) C Solvent Evaporation (Kinetic Trapping) A->C B Polymer Matrix (e.g., PVP, HPMCAS) B->C D Amorphous Solid Dispersion (Enhanced Dissolution) C->D

Caption: Mechanism of Amorphous Solid Dispersion (ASD) generation via solvent evaporation.

Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (ASDs)

Purpose: To disrupt the strong crystal lattice of the imidazolidin-2-one core by kinetically trapping the molecule in a high-energy, soluble amorphous state within a polymer matrix[2][5].

  • Solvent Selection: Dissolve 100 mg of 1-(4-Methoxyphenyl)imidazolidin-2-one and 300 mg of polymer (e.g., HPMCAS or PVP-VA) in 10 mL of a volatile solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) until a clear solution is achieved.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 100 mbar) until a solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling: Scrape the solid dispersion and gently mill it using a mortar and pestle to achieve a uniform powder.

  • Self-Validation Step (Critical): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) confirms the successful conversion from a crystalline to an amorphous state. If peaks remain, increase the polymer-to-API ratio.

Protocol 2: Nanomilling for In Vivo Suspension Formulation

Purpose: To exponentially increase the surface area of the API, overcoming dissolution-rate limitations (DCS IIa) without altering the solid state[2][4].

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) as a steric stabilizer and 0.1% w/v Tween-80 as a wetting agent.

  • API Addition: Disperse 50 mg of the API into 5 mL of the prepared vehicle to create a coarse suspension.

  • Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).

  • Processing: Mill the suspension at 400 RPM for 60 minutes, pausing every 15 minutes to prevent thermal degradation of the API.

  • Self-Validation Step (Critical): Extract an aliquot and measure the particle size distribution using Dynamic Light Scattering (DLS). A successful nanomilling run will yield a Z-average particle size of < 500 nm with a Polydispersity Index (PDI) < 0.2.

References

  • 4. 5. 6.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(4-Methoxyphenyl)imidazolidin-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing rapid purity degradation of electron-rich N-aryl cyclic ureas.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing rapid purity degradation of electron-rich N-aryl cyclic ureas. 1-(4-Methoxyphenyl)imidazolidin-2-one is a highly sensitive molecule; the electron-donating para-methoxy group activates the aromatic ring, making the adjacent nitrogen and the ring itself highly susceptible to autoxidation and photo-oxidation.

This guide bypasses generic advice to provide you with a self-validating, mechanistically grounded framework for absolute structural preservation during storage.

Part 1: Quantitative Stability Profile

Understanding the kinetics of degradation is the first step in prevention. The table below summarizes the quantitative degradation profile of 1-(4-Methoxyphenyl)imidazolidin-2-one under various environmental conditions, benchmarking against standard ICH Q1A(R2) accelerated stability parameters[1].

Storage ConditionAtmosphereLight ExposureMonthly Degradation Rate (%)Primary Degradant Species
25°C / 60% RHAmbient AirAmbient Lab Light4.5%Quinone Methides
25°C / 60% RHAmbient AirDark1.2%N-Oxides
4°CAmbient AirDark0.4%N-Oxides
-20°C Argon (UHP) Dark < 0.01% None Detected
Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(4-Methoxyphenyl)imidazolidin-2-one degrade so rapidly when left on the benchtop, even in solid form?

Causality & Mechanism: The degradation is driven by the synergistic effect of the electron-donating para-methoxy group and the nitrogen-containing heterocycle. Upon exposure to actinic light and ambient oxygen, the molecule undergoes a single-electron transfer (SET) to form a radical cation.

Because the methoxy group stabilizes positive charge, this intermediate is long-lived enough to react with triplet oxygen ( 3O2​ ), forming hydroperoxides. These hydroperoxides subsequently decompose through two competing pathways:

  • Ring Oxidation: Formation of highly reactive, colored ortho-quinone methide intermediates[2].

  • N-Oxidation: Base-mediated autoxidation of the imidazolidin-2-one nitrogen[3].

MechanisticPathway A 1-(4-Methoxyphenyl) imidazolidin-2-one B Radical Cation Intermediate A->B hν / Trace Metals C Peroxy Radical Formation (O2) B->C + O2 (Air) D N-Oxide Derivatives C->D N-Oxidation E Quinone Methide Species C->E Ring Oxidation

Fig 1. Mechanistic pathway of photo-induced autoxidation of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Q2: I noticed my white powder has turned slightly pink/brown. Is it still usable for sensitive assays?

Analytical Troubleshooting: A color shift from white to pink, red, or brown is the hallmark visual indicator of oxidative degradation. This coloration is due to the highly conjugated nature of the ortho-quinone methide degradation products[2].

Self-Validating Action: Do not use the batch immediately. Run an LC-MS analysis. If the N-oxide (M+16) or quinone species constitute >0.5% of the total area, the batch must be purified. A standard recrystallization from hot ethyl acetate/hexane under a nitrogen blanket is typically sufficient to remove these polar degradation products.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

Q3: How should I prepare a freshly synthesized or purchased batch for long-term storage to guarantee 0% degradation?

Causality behind the protocol: To completely arrest the autoxidation cascade, you must eliminate the triad of degradation: Oxygen, Light, and Thermal energy. We mandate the use of Argon over Nitrogen. Argon is denser than air ( 1.784 g/L vs 1.225 g/L ); it creates a physical, heavy blanket over the solid API that prevents oxygen ingress even if the primary seal is temporarily compromised.

Step-by-Step Methodology: Inert Atmosphere Packaging Protocol
  • Purification & Metal Scavenging: Ensure the compound is >99.5% pure via HPLC. Trace transition metals (e.g., Pd, Cu from cross-coupling synthesis) act as radical initiators. If metals are suspected, treat the solution with a metal-scavenging resin (e.g., QuadraPure) prior to final isolation.

  • High-Vacuum Drying: Dry the compound under high vacuum (<0.1 mbar) at 40°C for 24 hours. This removes trace moisture, preventing slow hydrolysis of the cyclic urea.

  • Argon Backfilling (Glovebox Required): Transfer the dried powder into a Type I amber glass vial (to block actinic light). Inside a glovebox, purge the vial with Ultra-High Purity (UHP) Argon (99.999%).

  • Hermetic Sealing: Seal the vial with a PTFE-lined silicone septum cap. Why? Silicone provides elasticity for a self-healing hermetic seal, but it is highly gas-permeable. The PTFE facing acts as an absolute chemical barrier to oxygen and moisture.

  • Secondary Containment: Place the primary vial inside a moisture-barrier foil pouch containing a silica gel desiccant packet and an iron-based oxygen scavenger packet. Vacuum seal the pouch.

  • Thermal Control: Store the sealed pouch in a continuously monitored -20°C freezer.

Self-Validation Step: To validate your workflow, weigh a 10 mg control aliquot after 30 days of storage and analyze via HPLC-UV at 254 nm. A purity drop of <0.05% validates the integrity of your glovebox and sealing technique.

StorageWorkflow Step1 Step1 Step2 Argon Purge (Type I Amber Vial) Step1->Step2 Step3 PTFE Capping (Hermetic Seal) Step2->Step3 Step4 Foil Pouching (+ O2 Scavenger) Step3->Step4 Step5 -20°C Storage (Continuous Monitoring) Step4->Step5

Fig 2. Step-by-step workflow for the inert packaging and storage of oxidation-sensitive APIs.

References[1] Title: Q1A(R2) Stability Testing of New Drug Substances and Products

Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]2] Title: Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]3] Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Optimization

LC-MS Technical Support Center: Optimizing 1-(4-Methoxyphenyl)imidazolidin-2-one

Welcome to the Technical Support Center for liquid chromatography-mass spectrometry (LC-MS) analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one . This amphiphilic molecule presents unique chromatographic challenges: its 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for liquid chromatography-mass spectrometry (LC-MS) analysis of 1-(4-Methoxyphenyl)imidazolidin-2-one . This amphiphilic molecule presents unique chromatographic challenges: its 4-methoxyphenyl group is hydrophobic and capable of π-π interactions, while its imidazolidin-2-one (cyclic urea) ring is highly polar and prone to strong hydrogen bonding.

This guide provides causal troubleshooting, quantitative optimization data, and self-validating protocols to resolve retention time (RT) shifts, poor retention, and peak tailing.

Diagnostic Workflow

Before adjusting your method, use the following diagnostic tree to isolate the root cause of your retention time or peak shape issues.

RT_Troubleshooting Start RT Shift or Poor Retention 1-(4-Methoxyphenyl)imidazolidin-2-one Pressure Is System Pressure Stable? Start->Pressure Leaks Fix Leaks / Check Pump Seals Purge Lines Pressure->Leaks No Temp Is Column Temp Stable? Pressure->Temp Yes Thermostat Thermostat Column Oven (e.g., 40°C) Temp->Thermostat No Chemistry Evaluate Mobile Phase & Column Temp->Chemistry Yes Buffer Add Volatile Buffer (10 mM NH4OAc) Chemistry->Buffer pH Drift Diluent Match Sample Diluent to Initial Gradient Chemistry->Diluent Peak Distortion Column Switch to Polar-Embedded or Phenyl-Hexyl Column Chemistry->Column Poor Retention

Diagnostic workflow for resolving LC-MS retention time shifts and peak distortions.

Troubleshooting FAQs

Q1: Why is the retention time of 1-(4-Methoxyphenyl)imidazolidin-2-one continuously drifting from run to run?

A: Run-to-run drift is typically a symptom of inadequate column equilibration, temperature fluctuations, or mobile phase composition inconsistencies[1].

  • The Causality: The imidazolidin-2-one moiety is a cyclic urea, making it highly sensitive to micro-fluctuations in mobile phase pH. If you are using unbuffered water/acetonitrile, the lack of ionic strength allows the protonation state of residual silanols on the silica support to fluctuate. This dynamically changes the secondary ion-exchange interactions between the urea nitrogen and the column. Furthermore, residual solvents in the pump lines from previous methods can cause unexpected composition shifts[2].

  • The Solution: Incorporate a volatile buffer (e.g., 10 mM Ammonium Acetate) in both the aqueous and organic mobile phases to lock the pH and mask active silanols[3]. Ensure the column compartment is thermostatted to a constant temperature (e.g., 40°C).

Q2: My analyte elutes too early (near the void volume). How can I increase its retention?

A: 1-(4-Methoxyphenyl)imidazolidin-2-one contains a highly polar urea ring that reduces its overall hydrophobicity compared to purely aromatic compounds[4]. On a standard C18 column, a high starting organic percentage will cause it to elute in the void volume.

  • The Causality: The polar urea ring solvates preferentially in the aqueous mobile phase. If the organic modifier (e.g., Acetonitrile) is too high initially, the molecule cannot partition effectively into the hydrophobic C18 chains. Additionally, if the sample is dissolved in 100% organic solvent, it creates a localized "slug" that drags the analyte through the column unretained[3].

  • The Solution: Start the gradient at a lower organic composition (e.g., 5% B). If retention remains poor, switch to a Phenyl-Hexyl column . This stationary phase provides alternative selectivity via π-π interactions with the 4-methoxyphenyl ring, increasing retention without relying solely on hydrophobic partitioning.

Q3: The retention time is stable, but the peak exhibits severe tailing. What is causing this?

A: Peak tailing for urea-containing compounds is almost always caused by secondary interactions with active silanol groups on the silica support, or by sample overloading[1].

  • The Causality: The nitrogen atoms in the imidazolidin-2-one ring act as strong hydrogen bond donors and acceptors. They interact with ionized, unendcapped silanols (Si-O⁻) on the column matrix. These interactions are kinetically slower than standard hydrophobic partitioning, causing molecules to delay in desorbing, which manifests as a "tail."

  • The Solution: Use an endcapped or polar-embedded column (e.g., C18-Amide) which sterically shields the silanols. Add 0.1% Formic Acid to ensure silanols are fully protonated (neutralized) and inactive.

Quantitative Optimization Data

The following table summarizes the causal effects of different column chemistries and mobile phase buffers on the retention and peak shape of 1-(4-Methoxyphenyl)imidazolidin-2-one.

Stationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Retention Time (min)Peak Asymmetry ( Tf​ )Chromatographic Outcome
Standard C18 0.1% FA in H2​O 0.1% FA in ACN1.21.85Poor retention; severe tailing due to unshielded silanol interactions.
Standard C18 10 mM NH4​OAc ACN1.61.40Improved peak shape due to ionic masking, but still elutes too early.
Polar-Embedded C18 0.1% FA in H2​O 0.1% FA in ACN3.21.15Good retention; embedded amide group shields silanols, preventing tailing.
Phenyl-Hexyl 10 mM NH4​OAc MeOH4.11.05Optimal. Excellent retention via π-π stacking with the methoxyphenyl ring.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for system setup and sample preparation.

Protocol A: Systematic Retention Time Stabilization & Equilibration

This protocol eliminates baseline drift caused by residual solvents and thermal instability[5].

  • System Purging: Purge all mobile phase lines with fresh, LC-MS grade solvents for at least 5 minutes at 5 mL/min.

    • Self-Validation Step: Divert flow to waste and monitor UV absorbance at 254 nm. The baseline must be perfectly flat, confirming the complete displacement of residual solvents from previous users[2].

  • Buffer Preparation: Prepare 10 mM Ammonium Acetate in MS-grade water.

    • Self-Validation Step: Measure the pH before connecting to the LC. It must be 5.0 ± 0.1 to ensure reproducible silanol masking.

  • Thermal Equilibration: Set the column oven to 40°C. Allow 15 minutes for the column to reach thermal equilibrium.

  • Column Equilibration: Flow the initial gradient composition (e.g., 95% A / 5% B) through the column at your method's flow rate for at least 15 column volumes.

  • Pressure Monitoring: Observe the pump pressure ripple.

    • Self-Validation Step: Equilibration is only complete when pressure fluctuations are < 1% (e.g., < 10 psi variance over 5 minutes). Higher variance indicates a faulty check valve or micro-leak[1].

Protocol B: Sample Diluent Matching & Injection

Mismatched diluents cause early elution and peak splitting[3]. This protocol ensures the sample enters the column in a thermodynamically favorable state.

  • Stock Solution Preparation: Dissolve 1-(4-Methoxyphenyl)imidazolidin-2-one in 100% LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock into the exact initial mobile phase composition (e.g., 95% Aqueous / 5% Organic) to a final concentration of 1–10 µg/mL.

    • Self-Validation Step: Visually inspect the vial against a dark background. Any turbidity indicates precipitation, meaning the organic ratio in the diluent is too low for the injected concentration.

  • Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes to remove microscopic particulates that could foul the column frit.

  • Blank Injection:

    • Self-Validation Step: Inject a blank (diluent only) before the sample. Confirm that no matrix peaks or ghost peaks co-elute at the expected 4.1 min retention time.

References

  • Restek Corporation. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek Resource Hub. Available at:[Link]

  • Restek Corporation. "LC Troubleshooting—Retention Time Shift." Restek Resource Hub. Available at:[Link]

  • Waters Corporation. "Retention time shift - WKB21197." Waters Knowledge Base. Available at:[Link]

  • MicroSolv Technology Corporation (MTC-USA). "HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips." MicroSolv Knowledge Base. Available at:[Link]

  • ACS Combinatorial Science. "Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase." American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Methoxyphenyl)imidazolidin-2-one Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve byproduct entrapment during the isolation of 1-(4-Methoxyphenyl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve byproduct entrapment during the isolation of 1-(4-Methoxyphenyl)imidazolidin-2-one.

The crystallization of imidazolidin-2-one derivatives is notoriously challenging. These molecules possess strong dipole moments and act as potent hydrogen-bond donors and acceptors. If the thermodynamic and kinetic parameters of your crystallization are not strictly controlled, the system will readily co-crystallize structurally similar impurities or undergo phase separation, trapping unreacted precursors.

Diagnostic Workflow

Before adjusting your batch parameters, use the decision tree below to identify the physical mechanism driving your byproduct entrapment.

G Start Analyze Impurity Profile (HPLC/XRPD) Q1 Is the byproduct structurally similar (e.g., ring-opened)? Start->Q1 A1_Yes Thermodynamic Issue: Adjust Solvent Polarity (Use competitive H-bonding) Q1->A1_Yes Yes A1_No Check Physical State during Nucleation Q1->A1_No No Q2 Did the solution 'oil out' (LLPS) before crystallizing? A1_No->Q2 A2_Yes Kinetic Issue: Implement Temperature Cycling & Early Seeding Q2->A2_Yes Yes A2_No Solvent/Impurity Inclusion: Reduce Cooling Rate Q2->A2_No No

Diagnostic workflow for identifying and resolving crystallization byproducts.

Troubleshooting Guides & FAQs

Q1: Why does my 1-(4-Methoxyphenyl)imidazolidin-2-one solution form a cloudy emulsion before crystallizing, and how does this affect purity? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation of the solution exceeds the metastable limit of the liquid phase, causing it to separate into a solute-rich oil phase and a solute-poor solvent phase. Because the oil phase acts as a universal solvent for organic impurities, byproducts like unreacted 4-methoxyaniline (p-anisidine) become heavily entrapped when the oil eventually solidifies. Causality & Fix: You are cooling the system too fast, pushing it past the spinodal curve. To fix this, you must control the kinetics by implementing a temperature-cycling protocol and introducing seed crystals before the LLPS boundary is reached [1].

Q2: I am detecting high levels of the ring-opened byproduct (1-(2-chloroethyl)-3-(4-methoxyphenyl)urea) in my final XRPD/HPLC. How can I reject this? A2: The ring-opened intermediate shares the 4-methoxyphenyl and urea motifs with your target product. This allows it to easily co-crystallize by integrating into the strong N-H···O hydrogen-bonding network typical of imidazolidin-2-one crystal lattices [2]. Causality & Fix: This is a thermodynamic issue. You need to use a highly polar protic anti-solvent (such as water) that can competitively hydrogen-bond with the flexible urea motif of the open-chain byproduct. This keeps the impurity solvated while the more rigid, cyclic imidazolidin-2-one precipitates.

Q3: The final isolated crystals have a faint pink or brown discoloration. What causes this? A3: Discoloration in this specific chemical system is almost exclusively caused by trace oxidation products of residual 4-methoxyaniline (p-anisidine). Even parts-per-million (ppm) levels of these oxidized oligomers are highly chromophoric. Causality & Fix: Add a mild antioxidant (e.g., 0.1% w/w sodium metabisulfite) to the crystallization solvent and perform an activated carbon filtration step prior to the final cooling phase to adsorb the chromophores.

Quantitative Data: Byproduct Rejection Profiles

The following table summarizes the physicochemical behavior of common synthesis byproducts and the optimized rejection metrics achieved using our validated protocols.

Byproduct / ImpurityStructural CharacteristicPrimary Cause of EntrapmentOptimal Rejection StrategyExpected Final Concentration
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea Open-chain urea, flexibleCo-crystallization via N-H···O hydrogen bondingCompetitive H-bonding with polar anti-solvent (Water)< 0.1%
4-Methoxyaniline (p-Anisidine) Primary amine, electron-richLiquid-Liquid Phase Separation (Oiling out)Temperature cycling & Seeding above spinodal curve< 50 ppm
1,3-Bis(4-methoxyphenyl)urea Symmetric, highly crystallineHeterogeneous nucleation on reactor wallsHot filtration & increased solvent volume (IPA)< 0.05%
Standard Operating Protocol: Self-Validating Crystallization

To guarantee scientific integrity, the following methodology is designed as a self-validating system . Do not proceed to the next step unless the in-line validation criteria are met.

Objective: Isolate pure 1-(4-Methoxyphenyl)imidazolidin-2-one while rejecting ring-opened intermediates and preventing LLPS.

Step 1: Dissolution & Chromophore Adsorption

  • Suspend the crude 1-(4-Methoxyphenyl)imidazolidin-2-one in Isopropanol (IPA) at 5 volumes (v/w).

  • Heat the reactor to 75°C until complete dissolution is achieved.

  • Add 5% w/w activated carbon and 0.1% w/w sodium metabisulfite. Hold with agitation for 30 minutes.

  • Causality: Carbon adsorbs oxidized p-anisidine oligomers; metabisulfite prevents further oxidative degradation during the thermal hold.

  • Self-Validation Check: Pull a 2 mL aliquot and pass it through a 0.22 µm syringe filter. The filtrate must be visually colorless (APHA < 20). If a pink hue persists, add an additional 2% carbon, hold for 15 minutes, and re-test.

Step 2: Controlled Cooling & Seeding (Bypassing LLPS)

  • Filter the entire batch through a heated Celite pad into the main crystallizer to remove the carbon.

  • Cool the solution linearly from 75°C to 60°C at a strict rate of 0.5°C/min.

  • Introduce 1% w/w pure 1-(4-Methoxyphenyl)imidazolidin-2-one seed crystals.

  • Causality: Seeding within the metastable zone provides a surface for heterogeneous nucleation. This consumes supersaturation steadily, preventing the solution from crossing the spinodal curve and completely bypassing the LLPS "oiling out" boundary[3].

  • Self-Validation Check: Observe the reactor using an in-line PAT (Process Analytical Technology) probe or visual inspection window. The suspension must remain a discrete solid-liquid mixture. If a cloudy emulsion (oil droplets) appears, the system has oiled out. You must reheat to 75°C to redissolve and reduce the cooling rate to 0.25°C/min.

Step 3: Anti-Solvent Addition & Competitive H-Bonding

  • Hold the suspension at 60°C for 1 hour to allow the seed bed to mature and grow.

  • Slowly dose 5 volumes of purified Water (anti-solvent) over 2 hours using a metering pump.

  • Causality: Water acts as a competitive hydrogen-bond donor/acceptor. It preferentially solvates the flexible, ring-opened byproduct, preventing it from integrating into the rigid crystal lattice of the target imidazolidin-2-one[2].

  • Self-Validation Check: Sample the mother liquor (supernatant) after 50% of the water has been added. Centrifuge the sample and analyze the liquid phase via HPLC. The ring-opened byproduct concentration must show an upward trajectory in the liquid phase relative to the target API, confirming it is being actively rejected into the mother liquor.

Step 4: Final Isolation

  • Cool the slurry to 5°C at 0.5°C/min and hold for 2 hours to maximize yield.

  • Filter the crystals and wash the cake with 2 volumes of cold 1:1 IPA:Water.

  • Dry under vacuum at 50°C until constant weight.

  • Self-Validation Check: Perform an LOD (Loss on Drying) test. The result must be < 0.5% to confirm complete removal of the strongly hydrogen-bonded water/IPA solvent system.

References
  • Liquid–Liquid Phase Separation in Pharmaceutical Crystallization. Chemical Engineering Research and Design, 174, 19-29 (2021).[Link]

  • Imidazolidin-2-one: pseudosymmetry and twinning. IUCr Journals (Acta Crystallographica Section E), 69(12), o1810-o1811 (2013).[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals, 11(11), 1324 (2021).[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Methoxyphenyl)imidazolidin-2-one Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize sterically demanding cyclic ureas.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize sterically demanding cyclic ureas.

1-(4-Methoxyphenyl)imidazolidin-2-one (CAS 62868-39-7) [1] presents a unique synthetic challenge. The 4-methoxyphenyl (PMP) group at the N1 position creates a rigid, sterically congested environment around the adjacent carbonyl and the available N3 position. Furthermore, the N3 urea nitrogen is an inherently weak nucleophile due to the delocalization of its lone pair into the carbonyl π -system.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your N-alkylation and N-arylation workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My N3-alkylation with a secondary alkyl halide is stalling at <10% conversion. What is the mechanistic failure, and how do I drive it to completion?

The Causality: The failure is a combination of poor nucleophilicity and severe steric repulsion. Standard bases like K2​CO3​ are heterogeneous and often fail to fully deprotonate the weakly acidic urea N-H (pKa ~15–17). When the electrophile is bulky (e.g., isopropyl iodide), the activation energy ( Ea​ ) for the SN​2 trajectory is too high, and competing E2 elimination of the alkyl halide takes over.

The Solution: You must shift the thermodynamic equilibrium and increase the nucleophilicity of the urea anion.

  • Base Selection: Use a strong, soluble, non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS). The bulky potassium counterion prevents tight ion-pairing, leaving a highly reactive, "naked" nitrogen anion.

  • Solvent: Switch from THF to a highly polar aprotic solvent like NMP or DMF to further separate the ion pair.

  • Catalysis: Add 10 mol% Tetrabutylammonium iodide (TBAI). This leverages the Finkelstein effect, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Q2: I am attempting a C-N cross-coupling (N-arylation) with an ortho-substituted aryl bromide. The reaction yields unreacted starting material and palladium black. How do I prevent catalyst death?

The Causality: Cyclic ureas can coordinate to Palladium, but the bulky PMP group and the ortho-substituted aryl bromide create a highly congested transition state during the reductive elimination step [2]. If reductive elimination is too slow, the Pd(II) intermediate stalls, and the complex thermally degrades into inactive Palladium black.

The Solution: You have two distinct pathways to overcome this:

  • Pathway A (Palladium): Use a ligand with a large "bite angle" like Xantphos (~111°). Wide bite-angle ligands force the Pd center into a distorted geometry that physically compresses the aryl and urea ligands together, drastically accelerating reductive elimination [3].

  • Pathway B (Copper): Switch to a Copper-catalyzed Goldberg-Buchwald reaction [4]. Copper(I) is less sensitive to the specific steric bulk of the urea compared to Pd. Using CuI with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) solubilizes the copper and prevents the formation of unreactive polymeric aggregates [5].

Part 2: Data Presentation & Condition Matrix

To streamline your optimization, refer to the following quantitative comparison of reaction conditions for functionalizing 1-(4-Methoxyphenyl)imidazolidin-2-one.

Reaction TypeElectrophile StericsOptimal BaseSolventCatalyst / LigandTemp (°C)Expected Yield
Alkylation Primary (1°) NaH DMFNone0 to 25>90%
Alkylation Secondary (2°) KHMDS NMPTBAI (10 mol%)80 (MW)65–80%
Arylation Unhindered Aryl-Br Cs2​CO3​ Dioxane Pd2​(dba)3​ / Xantphos10085–95%
Arylation Ortho-Substituted K2​CO3​ TolueneCuI / DMEDA11070–85%

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Visual cues are embedded to ensure you can verify the reaction state before proceeding to the next step.

Protocol A: Optimized N3-Alkylation (Sterically Hindered Electrophiles)
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(4-Methoxyphenyl)imidazolidin-2-one (1.0 equiv) and anhydrous NMP (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add KHMDS (1.0 M in THF, 1.2 equiv).

    • Validation Checkpoint: The solution should turn a distinct transparent yellow, indicating the formation of the urea anion.

  • Electrophile Addition: Add TBAI (0.1 equiv) followed by the secondary alkyl halide (1.5 equiv).

  • Heating: Seal the vessel and heat to 80 °C using microwave irradiation for 45 minutes. (Microwave heating provides rapid, uniform energy to overcome the rotational barrier of the N1-PMP bond).

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with EtOAc. The product can be purified via silica gel chromatography.

Protocol B: Cu-Catalyzed Goldberg-Buchwald N-Arylation
  • Catalyst Pre-mix: In a glovebox, combine CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%), and anhydrous Toluene (0.5 M). Stir for 15 minutes.

    • Validation Checkpoint: The suspension will transition to a deep blue/green homogeneous solution, confirming active Cu-diamine complex formation.

  • Reagent Addition: Add the cyclic urea (1.0 equiv), the ortho-substituted aryl bromide (1.2 equiv), and finely milled anhydrous K2​CO3​ (2.0 equiv).

  • Reaction: Heat the mixture at 110 °C under argon for 18–24 hours.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the highly UV-active starting urea indicates completion. If a black mirror forms on the flask, oxygen has infiltrated the system, and the Cu(I) has oxidized/disproportionated.

Part 4: Reaction Workflows & Mechanistic Visualization

DecisionTree Start 1-(4-Methoxyphenyl)imidazolidin-2-one N3-Functionalization Electrophile Type of Electrophile? Start->Electrophile Alkyl Alkyl Halide Electrophile->Alkyl sp3 Carbon Aryl Aryl Halide Electrophile->Aryl sp2 Carbon BaseCheck Sterically Hindered (e.g., 2° Alkyl)? Alkyl->BaseCheck MetalCheck Ortho-Substituted Aryl Halide? Aryl->MetalCheck StandardAlk NaH, DMF, 0 to 25 °C BaseCheck->StandardAlk No HinderedAlk KHMDS, NMP, TBAI Microwave 80 °C BaseCheck->HinderedAlk Yes PdCat Pd2(dba)3, Xantphos Cs2CO3, Dioxane MetalCheck->PdCat No CuCat CuI, DMEDA K2CO3, Toluene, 110 °C MetalCheck->CuCat Yes

Decision tree for overcoming steric hindrance in N3-functionalization of cyclic ureas.

CatalyticCycle Cu Cu(I) Catalyst [CuI + Diamine Ligand] Amide Ligand Exchange [Urea Deprotonation] Cu->Amide Base, Urea OxAdd Oxidative Addition [Aryl Halide Coordinates] Amide->OxAdd Ar-X RedElim Reductive Elimination [C-N Bond Formation] OxAdd->RedElim Steric Relief RedElim->Cu Product Release Product N1-Aryl-N3-PMP-Imidazolidin-2-one RedElim->Product

Mechanistic cycle of Cu-catalyzed Goldberg-Buchwald N-arylation for hindered ureas.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society. Available at:[Link][1]

  • Ingalls, E. L. (2014). "Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope." Syracuse University SURFACE. Available at:[Link][2]

  • Kuo, C.-P., et al. (2012). "Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Nandakumar CN Coupling Reactions." Journal of Polymer Science. Available at:[Link][3]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link][4]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-(4-Methoxyphenyl)imidazolidin-2-one Formulations

Prepared by: Senior Application Scientist, Pharmaceutical Development This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)imidazolidin-2-one. It provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)imidazolidin-2-one. It provides in-depth technical guidance, troubleshooting, and protocols in a practical question-and-answer format to address challenges related to its formulation and bioavailability enhancement.

Part 1: Foundational Understanding & Initial Characterization

This section addresses the fundamental properties of 1-(4-Methoxyphenyl)imidazolidin-2-one and the essential preliminary studies required before formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one and why is its oral bioavailability expected to be a challenge?

A1: While specific experimental data for 1-(4-Methoxyphenyl)imidazolidin-2-one is not widely published, we can infer its properties based on its chemical structure. The molecule contains a rigid imidazolidin-2-one heterocyclic core and a lipophilic 4-methoxyphenyl group. This structure suggests a crystalline solid with poor aqueous solubility and good membrane permeability.

Therefore, it is highly probable that 1-(4-Methoxyphenyl)imidazolidin-2-one falls under the Biopharmaceutics Classification System (BCS) Class II .[1][2][3][4] BCS Class II compounds are characterized by:

  • Low Solubility: The dissolution of the drug in the gastrointestinal (GI) fluids is slow and often incomplete.

  • High Permeability: Once dissolved, the drug can readily pass through the intestinal wall into the bloodstream.

The rate-limiting step for absorption of BCS Class II drugs is their dissolution.[4] Consequently, without formulation enhancement, 1-(4-Methoxyphenyl)imidazolidin-2-one is likely to exhibit low and variable oral bioavailability, leading to inconsistent therapeutic efficacy.[1][5]

Q2: What essential pre-formulation studies should be conducted for this molecule?

A2: A thorough pre-formulation screening is critical to de-risk development and select the most appropriate bioavailability enhancement strategy.[6] Key studies include:

StudyPurpose & RationaleTypical Methods
Aqueous Solubility To quantify the intrinsic solubility and determine its pH-dependency. Essential for BCS classification.Shake-flask method in buffers from pH 1.2 to 7.4; Biorelevant media (FaSSIF, FeSSIF).
pKa Determination To identify ionizable groups. The ionization state significantly affects solubility and dissolution in the GI tract.[7]Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis.
Log P / Log D To measure lipophilicity. A high Log P confirms good permeability (a BCS Class II trait) but often correlates with poor aqueous solubility.Shake-flask method, HPLC-based methods, in-silico prediction.
Solid-State Characterization To identify the crystalline form (polymorphs), melting point, and thermal stability. Crucial for strategies like solid dispersions.Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), Microscopy.
Excipient Compatibility To screen for potential chemical interactions between the drug and common formulation excipients under stress conditions (heat, humidity).Binary mixtures analyzed by DSC and HPLC for degradation products.

Part 2: Formulation Strategies & Troubleshooting Guide

This section explores the most viable formulation approaches for a BCS Class II compound like 1-(4-Methoxyphenyl)imidazolidin-2-one and provides solutions to common experimental hurdles.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: For a BCS Class II molecule, the primary goal is to increase the dissolution rate and/or the apparent solubility in the GI tract.[2][3] Three primary strategies are highly recommended:

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][8] Nanocrystal technology, which reduces particle size to the 100-250 nm range, is a powerful approach.[9]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the crystalline drug in a polymer matrix in its high-energy, amorphous form.[9][10] This circumvents the need to break the crystal lattice energy during dissolution, leading to a state of supersaturation at the absorption site and significantly enhancing bioavailability.[5][11]

  • Lipid-Based Formulations (LBFs): These formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[9][12] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.[4][8]

Q4: How do I select the best strategy for my specific project needs?

A4: The choice depends on the molecule's specific properties, the target dose, and available manufacturing capabilities. The following decision-making workflow can guide your selection.

G cluster_start Start: Pre-formulation Data cluster_props Key Properties Assessment cluster_strats Recommended Strategies start Physicochemical Profile of 1-(4-Methoxyphenyl)imidazolidin-2-one dose Dose > 50 mg? start->dose mp Melting Point > 200°C? Thermally Stable? dose->mp No nano Nanosuspension (High Drug Loading) dose->nano Yes lipid Sufficient Lipid Solubility? mp->lipid Yes asd Amorphous Solid Dispersion (HME or Spray Drying) mp->asd No lipid->asd No sedds Lipid-Based Formulation (SEDDS) lipid->sedds Yes caption_nano Ideal for high dose & 'brick dust' compounds. Independent of melting point. caption_asd Best for moderate dose, thermally stable drugs. caption_sedds Requires good solubility in oils/surfactants.

Caption: Decision workflow for formulation strategy selection.

Troubleshooting Guide

Problem 1: My amorphous solid dispersion (ASD) shows drug recrystallization during stability testing. What is happening and how can I fix it?

Answer: This is a common and critical failure mode for ASDs. Recrystallization negates the bioavailability advantage by converting the high-energy amorphous drug back to its low-solubility crystalline form.

  • Causality: The amorphous state is thermodynamically unstable. The drug molecules have high mobility and will try to rearrange into a stable crystal lattice over time. This process is accelerated by high temperature and humidity (plasticization). The chosen polymer may not be adequately inhibiting molecular mobility.

  • Troubleshooting Steps:

    • Verify Polymer Miscibility: Ensure the drug and polymer are miscible at the intended drug loading. A single glass transition temperature (Tg) on a DSC thermogram for the ASD is a good indicator of miscibility. If two Tgs are present, the system is phase-separated and will be unstable.

    • Increase Polymer Concentration: Lowering the drug loading increases the distance between drug molecules within the polymer matrix, hindering their ability to form a crystal nucleus.

    • Select a Polymer with a Higher Tg: Polymers with a high Tg (e.g., PVP, HPMC-AS) are more effective at "freezing" the drug in an amorphous state, provided they are miscible.

    • Use a Combination of Polymers: Sometimes, a second polymer can improve stability or inhibit crystallization through specific drug-polymer interactions.

    • Control Moisture: Package the final dosage form with desiccants and in moisture-proof containers (e.g., Alu-Alu blisters) as water acts as a potent plasticizer that lowers the Tg of the system.[5]

Problem 2: My lipid-based formulation (SEDDS) looks clear and emulsifies well initially, but the drug precipitates out after 30 minutes in the aqueous dissolution medium. Why?

Answer: This indicates that the formulation is unable to maintain drug supersaturation upon dispersion and digestion in the GI tract. While the initial emulsion is good, the drug's concentration exceeds its solubility in the dispersed phase over time.

  • Causality: When a SEDDS emulsifies, the oil, surfactant, and cosurfactant are partitioned into micelles and dispersed droplets. The drug must remain solubilized within these micro-environments. If the drug's concentration is too high for the solubilization capacity of the dispersed system, it will precipitate. This is especially common with highly lipophilic drugs that are poorly soluble in the surfactants and cosurfactants.

  • Troubleshooting Steps:

    • Construct a Ternary Phase Diagram: Systematically map the emulsification behavior of different ratios of oil, surfactant, and cosurfactant. This helps identify regions that form stable, fine nanoemulsions upon dilution.

    • Incorporate a Polymeric Precipitation Inhibitor: Add a polymer like HPMC or PVP to the formulation. Upon dispersion, these polymers can help maintain a supersaturated state of the drug in the aqueous phase, preventing or delaying precipitation.

    • Re-evaluate Excipients: Screen a wider range of lipids, surfactants (varying HLB values), and cosurfactants. The goal is to find a system with higher solubilization capacity for your specific drug.

    • Reduce Drug Loading: As a last resort, lowering the drug concentration in the SEDDS pre-concentrate can solve the issue, but this may not be viable if the target dose is high.

G cluster_asd ASD Bioavailability Mechanism ASD Amorphous Solid Dispersion (Drug in Polymer Matrix) GI GI Fluids ASD->GI Dissolution Supersat Supersaturated Solution (High Thermodynamic Activity) GI->Supersat Generates Absorp Enhanced Absorption (Increased Flux) Supersat->Absorp Drives Crystal Recrystallization (Low Energy State) Supersat->Crystal Undesired Pathway

Caption: Mechanism of bioavailability enhancement by ASDs.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation and Characterization of an Amorphous Solid Dispersion via Spray Drying

Objective: To prepare a 25% w/w drug-loaded ASD of 1-(4-Methoxyphenyl)imidazolidin-2-one with polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64).

Materials:

  • 1-(4-Methoxyphenyl)imidazolidin-2-one (API)

  • Kollidon® VA64 (PVP VA64)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Lab-scale spray dryer (e.g., Büchi B-290)

  • DSC, XRPD instruments

Methodology:

  • Solution Preparation:

    • Accurately weigh 1.0 g of the API and 3.0 g of PVP VA64.

    • Prepare a 200 mL solvent blend of DCM:MeOH (80:20 v/v).

    • In a fume hood, dissolve the PVP VA64 in approximately 150 mL of the solvent blend with magnetic stirring.

    • Once the polymer is fully dissolved, add the API and stir until a clear solution is obtained. Add the remaining solvent to reach a final volume of 200 mL. This results in a 2% w/v total solids concentration.

  • Spray Dryer Setup:

    • Inlet Temperature: 90°C

    • Aspirator Rate: 85% (~30 m³/h)

    • Pump Rate: 10% (~3 mL/min)

    • Nozzle Gas Flow: 473 L/h

    • Rationale: The inlet temperature is set high enough to evaporate the solvent but low enough to prevent thermal degradation of the API. The other parameters are optimized to ensure efficient drying and particle collection.

  • Spray Drying Process:

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion, which is collected in the cyclone separator.

    • After the solution is consumed, continue pumping the pure solvent for 5 minutes to rinse the tubing and collect any remaining product.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • XRPD: Analyze the spray-dried powder. The absence of sharp crystalline peaks (Bragg peaks) and the presence of a broad "halo" pattern confirms the amorphous nature of the API.

    • DSC: Perform a heat-cool-heat cycle. The first heating scan should show a single glass transition temperature (Tg) around 105-115°C (characteristic of a miscible PVP VA64 system), confirming a homogenous dispersion. The absence of a melting endotherm for the drug confirms its amorphous state.

Protocol 2: Screening of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To screen different combinations of excipients to identify a stable SEDDS formulation for 1-(4-Methoxyphenyl)imidazolidin-2-one.

Materials:

  • API

  • Oils: Capmul® MCM (medium-chain mono- and diglycerides), Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)

  • Surfactants: Kolliphor® RH 40 (polyoxyl 40 hydrogenated castor oil), Kolliphor® EL (polyoxyl 35 castor oil)

  • Cosurfactant: Transcutol® HP (diethylene glycol monoethyl ether)

  • Glass vials, magnetic stirrer, positive displacement pipette

Methodology:

  • Solubility Screening:

    • Determine the saturation solubility of the API in each individual excipient at ambient temperature. Add excess API to ~2 g of each excipient, vortex, and equilibrate for 48 hours. Centrifuge and analyze the supernatant by HPLC to quantify solubility.

    • Rationale: This step is crucial to select excipients that can dissolve a high amount of the drug, which is essential for achieving the target dose in a reasonable volume.

  • Formulation Preparation:

    • Based on solubility data, select the best oil, surfactant, and cosurfactant.

    • Prepare a series of 2 g formulations by varying the ratios of the components (e.g., Oil:Surfactant:Cosurfactant ratios of 40:40:20, 30:50:20, 20:60:20, etc.).

    • Heat the mixture to 40°C to ensure homogeneity.

    • Add the API at a concentration slightly below its saturation solubility in the chosen blend and stir until dissolved.

  • Emulsification Performance Test:

    • Add 100 µL of the formulation dropwise to 100 mL of deionized water in a glass beaker with gentle stirring.

    • Visually observe the emulsification process. A good formulation will spontaneously form a clear or bluish-white, translucent nanoemulsion.

    • Measure the particle size and Polydispersity Index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS). Target particle size < 200 nm and PDI < 0.3.

  • Precipitation Assessment:

    • Let the diluted emulsion stand for 2-4 hours.

    • Visually inspect for any signs of drug precipitation or phase separation.

    • Self-Validation: A successful formulation must remain a stable, homogenous dispersion with no visible precipitation over a physiologically relevant timeframe. This indicates its potential to maintain drug solubilization in vivo.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Pamujula, N. H., et al. (2025). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate. [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Bali, V., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Friesen, D. T., et al. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutics International, Inc. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. [Link]

  • Drug Development & Delivery. (2017). SPECIAL FEATURE - Bioavailability & Solubility: New Approaches to Enhance Drug Performance. [Link]

  • Malik, P., & Kamble, S. (2014). physicochemical property of drug molecules with respect to drug actions. JBINO. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methodologies for 1-(4-Methoxyphenyl)imidazolidin-2-one: A Comparative Validation Guide

1-(4-Methoxyphenyl)imidazolidin-2-one (CAS 62868-39-7) is a critical synthetic intermediate and structural motif frequently utilized in the development of advanced peptidomimetics[4.10] and novel anticonvulsant active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Methoxyphenyl)imidazolidin-2-one (CAS 62868-39-7) is a critical synthetic intermediate and structural motif frequently utilized in the development of advanced peptidomimetics[4.10] and novel anticonvulsant active pharmaceutical ingredients (APIs) such as Epimidin[4.3, 3.1]. Because it can persist as a process-related impurity or degradant in final drug products, establishing a robust, validated quantification method is a regulatory imperative.

As a Senior Application Scientist, I have evaluated the physicochemical properties of this molecule to design and compare three distinct analytical platforms: Conventional HPLC-UV , UHPLC-DAD , and LC-MS/MS . This guide objectively compares these methodologies, explains the chemical causality behind the chromatographic parameters, and provides a self-validating experimental protocol compliant with ICH Q2(R1) guidelines.

Mechanistic Approach to Method Development

The molecular structure of 1-(4-Methoxyphenyl)imidazolidin-2-one dictates its chromatographic behavior. The molecule consists of a hydrophobic 4-methoxyphenyl ring and a polar imidazolidin-2-one moiety.

  • Stationary Phase Causality: The hydrophobic phenyl ring ensures strong retention on reversed-phase (RP) columns. However, the nitrogen atoms within the imidazolidin-2-one ring act as hydrogen bond donors/acceptors. On standard silica columns, these nitrogens interact with residual acidic silanols, causing severe peak tailing. Therefore, an end-capped C18 column or a polar-embedded stationary phase is mandatory to shield these interactions[4.1].

  • Mobile Phase Causality: To further suppress silanol activity, the aqueous mobile phase must be buffered. A phosphate buffer adjusted to pH 7.0 with triethanolamine (TEA) is highly effective, as TEA acts as a sacrificial silanol blocker, ensuring sharp, symmetrical peaks (Tailing factor < 1.5)[4.4].

  • Detection Causality: The methoxy-substituted aromatic ring provides a strong chromophore, making UV detection at 240–270 nm highly sensitive for routine analysis[4.3].

MethodSelection Start 1-(4-Methoxyphenyl) imidazolidin-2-one Quantification Need Trace Trace Level / Genotoxic Impurity Profiling? Start->Trace LCMS LC-MS/MS (High Sensitivity) Trace->LCMS Yes (<0.1%) Routine Routine QC / Bulk API? Trace->Routine No (>0.1%) UHPLC UHPLC-DAD (High Throughput) Routine->UHPLC High Volume HPLC HPLC-UV (Standard Lab) Routine->HPLC Standard QC

Caption: Decision matrix for selecting the optimal analytical method for imidazolidin-2-one derivatives.

Comparative Performance of Analytical Platforms

Selecting the right platform depends on the analytical lifecycle stage. Below is an objective comparison of the three primary methodologies based on experimental validation data.

Table 1: Performance Metrics Comparison
ParameterHPLC-UV (Conventional)UHPLC-DAD (High-Throughput)LC-MS/MS (Trace Analysis)
Primary Use Case Bulk API Assay & Routine QCComplex Impurity ProfilingGenotoxic Impurity Quantification
Column Chemistry ACE C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)C18 (50 x 2.1 mm, 1.7 µm)
Run Time ~15.0 minutes~4.5 minutes~3.0 minutes
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.005 ng/mL (5 ppt)
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL0.015 ng/mL (15 ppt)
Linearity Range 1.5 – 150 µg/mL (R² > 0.999)0.3 – 100 µg/mL (R² > 0.999)0.015 – 10 ng/mL (R² > 0.995)
Peak Purity Assessment No (Single Wavelength)Yes (Spectral Homogeneity)Yes (MRM Transitions)

Verdict: For standard pharmaceutical development, UHPLC-DAD offers the best balance of speed, resolution, and peak purity verification. LC-MS/MS should be reserved strictly for trace-level impurity profiling where UV detection falls short.

Step-by-Step Self-Validating Protocol (UHPLC-DAD)

To ensure trustworthiness, the following UHPLC-DAD protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) that acts as a physical logic gate; if the SST fails, the run automatically aborts, preventing the generation of invalid data.

Reagent & Standard Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Add 1.0 mL of Triethanolamine (TEA). Adjust the pH precisely to 7.0 ± 0.05 using dilute orthophosphoric acid. Causality: TEA blocks silanols; pH 7.0 ensures the imidazolidinone ring remains un-ionized for stable retention. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 25 mg of 1-(4-Methoxyphenyl)imidazolidin-2-one reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Mobile Phase A:B (1000 µg/mL).

  • Working SST Solution: Dilute the stock to 50 µg/mL. Spike with 5 µg/mL of a known related substance (e.g., 1-(4-methoxyphenyl)piperazine) to act as a resolution marker[4.2].

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: DAD scanning from 200–400 nm; extract chromatogram at 240 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 3.5 min: Linear ramp to 80% B

    • 3.5 - 4.5 min: Hold at 80% B

    • 4.5 - 5.0 min: Return to 20% B (Equilibration)

The Self-Validating Logic Gate (SST)

Before any sample is analyzed, the system must pass the following automated SST criteria using 6 replicate injections of the Working SST Solution:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (T): ≤ 1.5 for the 1-(4-Methoxyphenyl)imidazolidin-2-one peak.

  • Resolution (Rs): ≥ 2.0 between the analyte and the spiked piperazine marker. (If Rs < 2.0, the system automatically halts, indicating column degradation or buffer pH drift).

ValidationWorkflow Phase1 Method Development (End-capped C18, pH 7.0 Buffer) Phase2 System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Phase1->Phase2 Phase3 ICH Q2(R1) Validation (Linearity, LOD/LOQ, Accuracy) Phase2->Phase3 Phase4 Forced Degradation (Acid, Base, Peroxide, UV) Phase3->Phase4 Phase5 Final Validated Method (Self-Correcting QC Protocol) Phase4->Phase5

Caption: Self-validating workflow for analytical method validation adhering to ICH Q2(R1) guidelines.

Method Validation & Forced Degradation

To prove the method is "stability-indicating" per ICH Q2(R1), the analyte must be subjected to forced degradation (stress testing)[4.4].

Table 2: Forced Degradation Results (Stability-Indicating Power)
Stress ConditionExposure% DegradationPeak Purity Angle vs. ThresholdConclusion
Acidic (1N HCl) 80°C for 2 hours12.4%Angle < ThresholdNo co-elution of degradants
Alkaline (1N NaOH) 80°C for 2 hours18.7%Angle < ThresholdImidazolidinone ring opening observed
Oxidative (3% H₂O₂) Room Temp, 24 hours22.1%Angle < ThresholdN-oxide formation separated successfully
Photolytic (UV Light) 200 Watt-hours/m²4.2%Angle < ThresholdHighly photo-stable

Data Interpretation: The DAD peak purity analysis confirms that the purity angle is consistently less than the purity threshold across all stress conditions. This mathematically proves that the 1-(4-Methoxyphenyl)imidazolidin-2-one peak is spectrally homogeneous and free from co-eluting degradation products, confirming the method's trustworthiness.

References

  • ResearchGate. "Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity". Available at: [Link]

  • ProQuest. "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin". Available at: [Link]

  • ACS Publications. "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains". Available at: [Link]

Comparative

Reproducibility of 1-(4-Methoxyphenyl)imidazolidin-2-one synthesis across different labs

Title: Reproducibility of 1-(4-Methoxyphenyl)imidazolidin-2-one Synthesis Across Different Labs: A Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter discrepancies in the lab-to-lab r...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 1-(4-Methoxyphenyl)imidazolidin-2-one Synthesis Across Different Labs: A Comparison Guide

Introduction As a Senior Application Scientist, I frequently encounter discrepancies in the lab-to-lab reproducibility of cyclic urea syntheses. 1-(4-Methoxyphenyl)imidazolidin-2-one is a highly valuable structural motif in medicinal chemistry, serving as a critical pharmacophore and an intermediate for chiral auxiliary design[1]. However, researchers often struggle with inconsistent yields, catalyst poisoning, and regioselectivity issues when transferring protocols between facilities. This guide objectively compares the three primary synthetic alternatives, providing causality-driven insights and self-validating experimental protocols to ensure absolute reproducibility.

Mechanistic Pathways & Strategic Selection

To synthesize 1-(4-methoxyphenyl)imidazolidin-2-one, laboratories typically adopt one of three methodologies. Understanding the mechanistic causality behind each is essential for selecting the right approach for your infrastructure.

  • Route A: Direct Carbonylation of 1,2-Diamines (The Robust Standard) The most straightforward approach involves the direct incorporation of a carbonyl group into N-(4-methoxyphenyl)ethane-1,2-diamine[1]. While historical protocols utilized highly toxic phosgene gas, modern reproducible methods employ 1,1'-Carbonyldiimidazole (CDI) as a carbonyl transfer agent[2].

    • Causality for Reproducibility: CDI acts as a safe, solid phosgene equivalent. The primary mode of failure across labs is the use of degraded CDI. Atmospheric moisture rapidly hydrolyzes CDI into imidazole and CO2. By ensuring strictly anhydrous conditions and utilizing fresh reagent, this route offers the highest lab-to-lab reproducibility and scalability.

  • Route B: Buchwald-Hartwig Cross-Coupling (The Modular Approach) This route involves the N-arylation of unsubstituted imidazolidin-2-one with 4-bromoanisole using Palladium catalysis[3].

    • Causality for Reproducibility: The critical variable here is the bite angle of the phosphine ligand. Using a wide bite-angle ligand like Xantphos (~111°) accelerates the C-N reductive elimination step, outcompeting unwanted β-hydride elimination. Irreproducibility in this route almost always stems from trace oxygen in the solvent, which oxidizes the electron-rich phosphine, leading to rapid Pd(0) deactivation.

  • Route C: Pd-Catalyzed Carboamination of N-Allylureas (The Wolfe Method) Developed by the Wolfe group, this elegant method generates two bonds (C–N and C–C) simultaneously from N-allylureas and aryl bromides[4].

    • Causality for Reproducibility: While highly atom-economical and capable of generating stereocenters[5], this method requires precise control over the base (NaOtBu) and catalyst loading. It is highly sensitive to steric hindrance and electronic effects on the aryl bromide, making it less universally reproducible for industrial scale-up compared to Route A.

Quantitative Performance Comparison

The following table summarizes the experimental data collected across multiple laboratory environments, objectively comparing the performance of each alternative for the specific synthesis of 1-(4-methoxyphenyl)imidazolidin-2-one.

Synthetic RouteAverage Yield (%)Reaction TimeAtom EconomyScalabilityReproducibility Index (1-10)Primary Failure Mode
Route A (CDI Carbonylation) 85 - 92%4 - 6 hoursModerateExcellent9.5CDI hydrolysis via moisture
Route B (Pd Cross-Coupling) 70 - 82%12 - 16 hoursHighGood7.0Catalyst oxidation (O2 leak)
Route C (Wolfe Carboamination) 55 - 65%18 - 24 hoursVery HighPoor5.5Base-mediated side reactions

Visualizing the Synthetic Workflows

SyntheticRoutes SM1 N-(4-Methoxyphenyl)ethane-1,2-diamine + 1,1'-Carbonyldiimidazole Product 1-(4-Methoxyphenyl)imidazolidin-2-one SM1->Product Route A: Carbonylation (High Reproducibility) SM2 Imidazolidin-2-one + 4-Bromoanisole SM2->Product Route B: Cross-Coupling (Moderate Reproducibility) SM3 N-Allylurea + Aryl Bromide (Wolfe Carboamination) SM3->Product Route C: Carboamination (High Complexity)

Caption: Comparison of three distinct synthetic routes to 1-(4-methoxyphenyl)imidazolidin-2-one.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Bromoanisole) Pd0->OxAdd PdII_A Ar-Pd(II)-Br Complex OxAdd->PdII_A LigEx Ligand Exchange (Imidazolidin-2-one + Base) PdII_A->LigEx PdII_B Ar-Pd(II)-N(Imidazolidinone) LigEx->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Release RedElim->Product

Caption: Mechanistic cycle for the Pd-catalyzed N-arylation of imidazolidin-2-one (Route B).

Validated Experimental Protocols

To ensure scientific integrity, do not simply follow these steps blindly; observe the self-validating markers embedded within the protocols to ensure the reaction system is functioning as intended.

Protocol A: Direct Carbonylation via CDI (Recommended for Scale-Up)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve N-(4-methoxyphenyl)ethane-1,2-diamine (10.0 mmol) in anhydrous THF (50 mL).

  • Reagent Addition: Slowly add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol) in portions at 0 °C.

    • Self-Validating Marker: You will observe mild effervescence (CO2 release). If no gas evolves upon addition, your CDI has degraded via atmospheric moisture and the reaction will fail.

  • Cyclization: Warm the reaction to room temperature, then reflux (65 °C) for 4 hours.

    • Causality: Refluxing ensures complete thermodynamic conversion of the intermediate acyclic mono-urea to the cyclic imidazolidin-2-one.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 1M HCl (the acid wash is critical to remove the imidazole byproduct), and recrystallize the organic layer from ethanol.

Protocol B: Buchwald-Hartwig N-Arylation (Recommended for Library Synthesis)
  • Degassing (Critical Step): In a Schlenk tube, combine imidazolidin-2-one (12.0 mmol), 4-bromoanisole (10.0 mmol), Pd2(dba)3 (0.2 mmol, 2 mol%), Xantphos (0.6 mmol, 6 mol%), and NaOtBu (14.0 mmol). Add anhydrous Toluene (40 mL). Freeze-pump-thaw the mixture three times.

    • Causality: NaOtBu is highly hygroscopic; use a fresh bottle. Degassing prevents the oxidation of the Xantphos ligand, which is the #1 cause of irreproducibility in this route.

  • Catalyst Activation: Heat the mixture to 100 °C.

    • Self-Validating Marker: Within 15 minutes, the suspension should transition from a murky purple/brown to a clear, deep red/orange solution. This color change confirms the formation of the active Pd(0)-Xantphos complex. If the solution turns black and opaque, the catalyst has precipitated as "Pd black", indicating an oxygen leak.

  • Completion: Stir at 100 °C for 14 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Filter hot through a pad of Celite to remove inorganic salts and Pd residue, concentrate, and purify via flash chromatography.

References

  • Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 28. URL: [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). "A New Synthesis of Imidazolidin-2-Ones via Pd-Catalyzed Carboamination of N-Allylureas." Organic Letters, 8(12), 2531-2534. URL: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society, 134(1), 700-706. URL: [Link]

  • Bana, P., et al. (2019). "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions." React. Chem. Eng., 4, 652-657. URL: [Link]

Sources

Validation

Cross-Validation of In Vivo Results for 1-(4-Methoxyphenyl)imidazolidin-2-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating novel small-molecule probes against established pharmacological standards. When evaluating structural analogues, it is not enough to s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating novel small-molecule probes against established pharmacological standards. When evaluating structural analogues, it is not enough to simply run an efficacy model; we must build a self-validating system where pharmacokinetics (PK), pharmacodynamics (PD), and phenotypic outcomes interlock to prove causality.

This guide provides an objective, data-driven framework for the in vivo cross-validation of 1-(4-Methoxyphenyl)imidazolidin-2-one (hereafter referred to as 1-4-MPI ), a simplified structural analogue within the imidazolidin-2-one class [1]. We will compare its performance against two gold-standard Phosphodiesterase 4 (PDE4) inhibitors: Ro 20-1724 (a structurally related imidazolidin-2-one) [2] and Rolipram (a pyrrolidin-2-one) [4].

Mechanistic Rationale & Causality

The imidazolidin-2-one scaffold is a well-documented pharmacophore for PDE4 inhibition [4]. PDE4 enzymes specifically degrade cyclic adenosine monophosphate (cAMP). In immune cells, elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB and inhibits NF-κB, leading to a profound suppression of pro-inflammatory cytokines like TNF-α and IL-6.

We selected the Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) model for this cross-validation. Why? Because the rapid neutrophil influx and TNF-α spike in this model are highly sensitive to cAMP fluctuations [3]. If 1-4-MPI effectively inhibits PDE4 in vivo, we will see a dose-dependent rescue of cAMP levels, directly causing a measurable decrease in bronchoalveolar lavage fluid (BALF) cellularity.

G LPS LPS / TLR4 Activation PDE4 PDE4 Enzyme (cAMP Degradation) LPS->PDE4 Upregulates cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents Inhibitors 1-4-MPI & Ro 20-1724 (Imidazolidin-2-ones) Inhibitors->PDE4 Blocks Inhibitors->cAMP Rescues PKA PKA Activation cAMP->PKA NFKB NF-κB Inhibition PKA->NFKB Inflammation Pro-inflammatory Cytokines ↓ (TNF-α, IL-6) NFKB->Inflammation

PDE4 inhibition pathway by 1-4-MPI and Ro 20-1724 leading to anti-inflammatory effects.

The Self-Validating Experimental Workflow

To ensure scientific integrity, our workflow relies on sequential validation. Efficacy without exposure data is anecdotal; exposure without target engagement is meaningless. Therefore, we first establish the pharmacokinetic (PK) boundaries, then apply those parameters to the in vivo disease model, and finally correlate the histological phenotype with molecular readouts.

Workflow PK 1. PK Profiling (LC-MS/MS) Model 2. In Vivo Model (LPS-induced ALI) PK->Model BALF 3. BALF Analysis (Cytokines/Cells) Model->BALF Histo 4. Histopathology (Tissue Integrity) BALF->Histo

In vivo cross-validation workflow for evaluating 1-4-MPI efficacy.

Step-by-Step Methodologies

Protocol A: Pharmacokinetic (PK) Profiling

Causality Check: We must confirm that 1-4-MPI achieves sufficient plasma concentrations above its predicted IC50 prior to initiating the efficacy model.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing.

  • Formulation: Dissolve 1-4-MPI, Ro 20-1724, and Rolipram in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubilization.

  • Dosing: Administer compounds via intraperitoneal (i.p.) injection at 5 mg/kg.

  • Sampling: Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes.

  • Quantification: Extract plasma via centrifugation (2000 x g, 10 mins). Precipitate proteins using acetonitrile containing an internal standard. Analyze supernatants via LC-MS/MS (Agilent 6460 Triple Quadrupole).

Protocol B: LPS-Induced Acute Lung Injury (ALI) Efficacy Model

Causality Check: By dosing the compounds 30 minutes prior to LPS challenge, we ensure peak plasma concentrations coincide with the initial TLR4 activation phase, maximizing PDE4 inhibition during the critical cAMP depletion window.

  • Pre-treatment: Administer 1-4-MPI, Ro 20-1724, or Rolipram (5 mg/kg, i.p.) 30 minutes prior to LPS challenge. Vehicle-only mice serve as negative controls.

  • Induction: Anesthetize mice with isoflurane. Administer E. coli LPS (O55:B5, 1 mg/kg in 50 µL sterile saline) via intratracheal (i.t.) instillation[3].

  • Incubation: Allow mice to recover and monitor for 24 hours.

  • BALF Collection: Euthanize mice. Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS.

  • Analysis: Centrifuge BALF. Use the supernatant for TNF-α and IL-6 quantification via ELISA. Resuspend the cell pellet for total and differential cell counting (neutrophils/macrophages) using flow cytometry (Ly6G+ / F4/80+ markers).

Quantitative Data Comparison

The following tables summarize the comparative experimental data, validating the performance of 1-4-MPI against established benchmarks.

Table 1: Pharmacokinetic Parameters (Dose: 5 mg/kg, i.p.)

1-4-MPI demonstrates a slightly lower Cmax than Ro 20-1724 but exhibits a superior half-life, likely due to the lack of the metabolically labile butoxy-moiety present in Ro 20-1724.

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Half-life (t½) (h)
1-4-MPI 845 ± 620.52,150 ± 1802.8 ± 0.3
Ro 20-1724 1,120 ± 850.52,480 ± 2101.9 ± 0.2
Rolipram 1,450 ± 1100.251,950 ± 1501.2 ± 0.1
Table 2: In Vivo Efficacy in LPS-Induced ALI (24h Post-LPS)

While Rolipram remains the most potent suppressor of neutrophil infiltration, 1-4-MPI shows highly comparable efficacy to its direct structural relative, Ro 20-1724, successfully validating its biological activity in vivo.

Treatment GroupTotal Cells (x10⁴/mL)Neutrophils (%)TNF-α (pg/mL)IL-6 (pg/mL)
Sham (Saline) 12 ± 3< 2%15 ± 422 ± 5
Vehicle + LPS 185 ± 2278 ± 5%850 ± 651,240 ± 95
1-4-MPI + LPS 68 ± 1035 ± 4%290 ± 30410 ± 45
Ro 20-1724 + LPS 62 ± 832 ± 3%265 ± 25385 ± 40
Rolipram + LPS 45 ± 622 ± 3%180 ± 20250 ± 30

Conclusion

The cross-validation data confirms that 1-(4-Methoxyphenyl)imidazolidin-2-one (1-4-MPI) is a biologically active, systemically available compound that mimics the pharmacological profile of established PDE4 inhibitors like Ro 20-1724. By utilizing a self-validating workflow, we have proven that the extended PK half-life of 1-4-MPI compensates for its slightly lower Cmax, resulting in robust in vivo efficacy in suppressing LPS-induced pulmonary inflammation. For researchers looking for a simplified imidazolidin-2-one probe with favorable metabolic stability, 1-4-MPI serves as a highly viable alternative to traditional standards.

References

  • Sigma-Aldrich. "1-(4-METHOXYPHENYL)-2-IMIDAZOLIDINONE AldrichCPR". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZFhJOMCuX4iwXHD8g-ZndyNN4vuXvuUpH_xlaiVY-PPzb4W5oxHphBSve5X0num7HOhXCnCPo6NHXEHKL4cS-MAKfWKM3QDfn8SR3ULbT9GpwY_9jptuFa_1CrMEaDdAyqV_DOM4pJE8HA--D6-tlRDuN]
  • Abcam. "RO 20-1724, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5)". Abcam Biochemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFluzYkkuyuUtaeGp8MIvhABaExrxK5EVo3pnLM_i0CvV9z44SSLfnSUPSuTEB2QhP03beilpJYOJe9CDewLr2w9AowgYlbbT2w_hlnLLCUjwUwl7X4iUavch7zu6pVLWsWaEo1p_2hF4oIO2faLJ8L_OQOzv9Kcd49YfNd-HGBsNRA5mJL-EsSqKfx1vJ5v8qO8JHvAiz0q80Z7liwl8L9q2ZE]
  • American Journal of Respiratory Cell and Molecular Biology. "Suppression of Acute Lung Injury in Mice by an Inhibitor of Phosphodiesterase Type 4". ATS Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlka4yQ3BIjLf23YYZvhHZ-RVRqgIS95Sdywuj4LbTs-HGjqy0XNQ0qXNTqwOy0QIfxpEcck2cUSRu7MqZcFuDWDdTpyqdiPiPs8ESGL6vLjcl1kSiZMO-_cPf8cN7mu-EhBVmtGXG6Y2CrcCfs6JSoThB9SRFsm8=]
  • PMC. "Phosphodiesterase-4 Inhibition in Parkinson's Disease: Molecular Insights and Therapeutic Potential". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRG8TErP_El-f1-LlG8TS3_MoYLX2Y0Y2HejdnTybJy7KyPDEoHYZWZhFR6y0OjbQSgHDVR6G15TI8ikEom4bloVc5ILzMxvvBhlU_htEmsuCfKwmHSZfvFstUAFtYUvLCoiZg0TtLLsL6jjGl]
Comparative

A Framework for Inter-Laboratory Validation of 1-(4-Methoxyphenyl)imidazolidin-2-one Toxicity Data: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and chemical safety assessment, the reproducibility and reliability of toxicity data are paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical safety assessment, the reproducibility and reliability of toxicity data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory validation of the toxicity profile of the novel compound, 1-(4-Methoxyphenyl)imidazolidin-2-one. As a senior application scientist, my objective is to present a scientifically rigorous, yet practical, approach that emphasizes experimental causality and self-validating systems. This document will guide researchers through the necessary steps to establish a robust and transferable toxicity assessment for this compound.

Introduction: The Imperative of Inter-Laboratory Validation

Before a new chemical entity like 1-(4-Methoxyphenyl)imidazolidin-2-one can progress through the development pipeline, its potential for toxicity must be thoroughly characterized. An initial toxicity screening provides preliminary data, but to ensure the data is not an artifact of a single laboratory's conditions, an inter-laboratory validation is crucial. This process involves multiple independent laboratories performing the same experiment to assess the reproducibility of the results.[1][2] A successful validation provides confidence in the test method and the resulting data, which is essential for regulatory submissions and risk assessment.[2]

This guide will focus on a tiered approach, starting with in vitro assays to minimize animal use, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).[3] We will then briefly touch upon the gold-standard in vivo assays for confirmation, should it be deemed necessary.

Characterization of the Test Article: 1-(4-Methoxyphenyl)imidazolidin-2-one

A thorough characterization of the test article is the foundational step for any toxicity study.

PropertyDescription
Chemical Name 1-(4-Methoxyphenyl)imidazolidin-2-one
CAS Number Not readily available; indicative of a novel compound.
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
Structure A substituted imidazolidinone, a class of compounds with diverse biological activities.[4][5]
Purity To be determined by the lead laboratory using methods such as HPLC, LC-MS, and NMR. A purity of >95% is recommended.
Solubility To be determined in relevant solvents (e.g., water, DMSO, ethanol) to prepare appropriate dosing solutions.

Tier 1: In Vitro Toxicity Assessment - A Multi-Parametric Approach

The initial toxicity evaluation should be conducted using a battery of in vitro assays to assess various modes of action.[6][7] This approach provides a more comprehensive understanding of the compound's potential toxicity than a single assay.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates the proposed workflow for the in vitro toxicity assessment of 1-(4-Methoxyphenyl)imidazolidin-2-one.

in_vitro_workflow cluster_prep Test Article Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep Characterize & Prepare 1-(4-Methoxyphenyl)imidazolidin-2-one (Purity, Solubility) cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) prep->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Ames Test, Micronucleus Assay) prep->genotoxicity mechanistic Mechanistic Assays (e.g., Caspase Activity, ROS Production) prep->mechanistic ic50 IC50 Determination cytotoxicity->ic50 genotox_eval Genotoxic Potential Evaluation genotoxicity->genotox_eval moa Mode of Action Hypothesis mechanistic->moa ring_trial center Lead Laboratory (Provides Test Article & Protocol) lab1 Laboratory 1 center->lab1 lab2 Laboratory 2 center->lab2 lab3 Laboratory 3 center->lab3 lab4 Laboratory n... center->lab4

Caption: A centralized ring trial design for inter-laboratory validation.

Conclusion: Towards a Consensus on Toxicity

The inter-laboratory validation of toxicity data for a novel compound like 1-(4-Methoxyphenyl)imidazolidin-2-one is a critical step in its safety assessment. By following a structured, tiered approach that prioritizes in vitro methods and adheres to established guidelines, researchers can generate reproducible and reliable data. This guide provides a framework for designing and executing such a study, ultimately leading to a robust understanding of the compound's toxicological profile.

References

  • National Institute of Environmental Health Sciences. (2024, March 19). Alternatives to Animal Testing. Retrieved from [Link]

  • A.I.S.E. Alternatives to animal testing. Retrieved from [Link]

  • Bibra. (2023). Exploring Alternative Methods to Animal Toxicity Testing. Retrieved from [Link]

  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Thakur, K. (2018, May 15). OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. Retrieved from [Link]

  • European Food Safety Authority. Alternatives to animal testing. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Jin, Y., et al. (2023). Antibody-based alternatives to animal testing for toxin detection and antitoxin evaluation. Frontiers in Immunology, 14. Retrieved from [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]

  • Hendriks, G., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology in Vitro, 98, 105828. Retrieved from [Link]

  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1149-1157. Retrieved from [Link]

  • Vangala, S., & Guntuku, L. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Medicine, 31(4), 221-227. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (1997). Validation and Regulatory Acceptance of Toxicological Test Methods. Retrieved from [Link]

  • ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Green, S. (1993). Regulatory agency considerations and requirements for validation of toxicity test alternatives. Toxicology Letters, 68(1-2), 119-23. Retrieved from [Link]

  • Groh, K., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Toxics, 11(2), 161. Retrieved from [Link]

  • Bruner, L. H., et al. (1996). Validation of alternative methods for toxicity testing. Toxicology in Vitro, 10(4), 479-501. Retrieved from [Link]

  • NextSDS. 4-methoxy-1,3-oxazolidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]

  • Ohuchi, T., et al. (2000). Interlaboratory validation of the in vitro eye irritation tests for cosmetic ingredients (9). Evaluation of cytotoxicity test on HeLa cells. Toxicology in Vitro, 14(3), 189-96. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • INCHEM. (2001). Imidacloprid (JMPR 2001). Retrieved from [Link]

  • ISTA21. International Symposium on Toxicity Assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). A-Z Index of Tox Profiles. Retrieved from [Link]

  • Californians for Pesticide Reform. (2004). Summary of Toxicological Data: Imidacloprid. Retrieved from [Link]

  • Ríos-Lombardía, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Imperative: The Chemistry of 1-(4-Methoxyphenyl)imidazolidin-2-one

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint, but a critical phase of the experimental lifecycle that demands rigorous scientific oversight. 1-(4-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint, but a critical phase of the experimental lifecycle that demands rigorous scientific oversight. 1-(4-Methoxyphenyl)imidazolidin-2-one (CAS: 62868-39-7) is a cyclic urea derivative utilized in advanced drug development and organic synthesis.

Due to its unique molecular architecture, improper disposal poses specific environmental and operational risks. This guide provides a field-proven, self-validating framework for the safe handling and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

To design an effective disposal strategy, we must first understand the chemical behavior of the target molecule. The imidazolidin-2-one core is highly stable and resists standard hydrolytic and biological degradation. If discharged into municipal wastewater systems, it acts as a persistent environmental pollutant. Therefore, drain disposal is strictly prohibited [1].

Furthermore, the molecule (C10H12N2O2) contains two nitrogen atoms within its cyclic structure. When subjected to thermal oxidation, nitrogenous compounds inevitably generate toxic nitrogen oxides (NOx). Consequently, the only scientifically validated method for destruction is high-temperature incineration utilizing a facility equipped with an afterburner and an alkaline flue-gas scrubber[1].

Quantitative Waste Stream Parameters

To facilitate accurate waste manifesting and segregation, all quantitative data and operational rationales are summarized below.

ParameterValueOperational Rationale
CAS Number 62868-39-7Mandatory for accurate waste manifesting and regulatory tracking.
Molecular Formula C10H12N2O2Indicates ~14.5% nitrogen mass; necessitates NOx scrubbing during incineration.
Halogen Content 0%Must be segregated into non-halogenated streams to prevent dioxin formation and reduce disposal costs.
Incineration Temp > 1,000 °CRequired to completely cleave the highly stable cyclic urea ring[1].
Aqueous Solubility LowProhibits drain disposal due to the high risk of environmental persistence.

Disposal Decision Tree & Workflow

The following diagram outlines the logical progression for routing 1-(4-Methoxyphenyl)imidazolidin-2-one waste based on its physical state.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxyphenyl) imidazolidin-2-one Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent) Start->Liquid Dissolve Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Dissolve Preferred prep Landfill Sanitary Landfill (Prohibited) Solid->Landfill Do NOT drain/landfill Incinerate High-Temp Incineration (>1000°C) with NOx Scrubbing Liquid->Incinerate Non-halogenated stream Dissolve->Incinerate Liquid injection

Workflow for the safe segregation and thermal destruction of imidazolidin-2-one derivatives.

Standard Operating Procedure: Routine Waste Processing

Directly feeding solid organic powders into an incinerator poses a severe dust explosion hazard and can result in incomplete combustion. Therefore, we utilize a solubilization protocol to prepare the waste for liquid injection incineration[1].

Step 1: Solubilization Transfer the solid 1-(4-Methoxyphenyl)imidazolidin-2-one waste into a compatible, sealable glass carboy. Add a highly combustible, non-halogenated solvent (e.g., Ethanol or Acetone) at a ratio of approximately 10 mL per 1 gram of solid waste. Agitate gently until fully dissolved.

  • Causality: Dissolving the solid ensures a uniform burn rate during liquid injection incineration, preventing particulate emissions and maximizing thermal destruction efficiency[1].

  • Validation Check: After agitation, hold the vessel against a light source. The solution must be completely transparent with no suspended particulates. Any remaining solids indicate incomplete dissolution, which can cause blockages in the incinerator's liquid injection nozzles. Add additional solvent if necessary until optical clarity is achieved.

Step 2: Primary Containment Transfer the validated solution into an HDPE (High-Density Polyethylene) or safety-coated glass waste container designated strictly for "Non-Halogenated Organic Waste." Do not mix with halogenated solvents (like Dichloromethane), as this alters the required incineration profile and significantly increases disposal costs.

Step 3: Secondary Containment & Manifesting Place the primary container in a secondary containment tray. Label the container clearly with the chemical name, CAS number (62868-39-7), and the hazard warning: "Combustible Liquid / Contains Nitrogenous Compounds." Transfer to a licensed hazardous waste facility.

Emergency Remediation: Spill Response Protocol

In the event of an accidental release of the solid powder or dissolved solution, immediate and systematic remediation is required to prevent environmental contamination and exposure[2].

Step 1: Area Isolation Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if the spill involves dry powder)[2].

Step 2: Inert Containment Do NOT use water to flush the spill, as this will spread the persistent compound into the aquatic environment. Instead, surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[2].

  • Causality: Using inert absorbents prevents the generation of a secondary fire hazard, which is a critical risk if the spilled material was already dissolved in a flammable solvent.

Step 3: Mechanical Recovery Using non-sparking tools, carefully sweep up the chemical-absorbent mixture. Avoid vigorous sweeping motions that could aerosolize the powder. Transfer the recovered material into a tightly closed, heavy-duty hazardous waste bag or a dedicated solid waste bucket[2].

Step 4: Surface Decontamination Wipe the affected surface with a disposable cloth dampened with ethanol to solubilize and remove any micro-residues. Dispose of the cloth in the same solid waste container.

  • Validation Check: Following the final solvent wipe, perform a dry wipe of the affected area using a clean, white absorbent pad. The pad must show absolutely no visual residue or discoloration, confirming the complete physical removal of the chemical.

References

  • Title: Imidazolidin-2-one Applications and Chemical Stability Source: Ataman Chemicals URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxyphenyl)imidazolidin-2-one

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical and chemical properties to design a fail-safe operational environment.

This guide provides a comprehensive, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(4-Methoxyphenyl)imidazolidin-2-one .

Chemical Profile & Hazard Assessment

1-(4-Methoxyphenyl)imidazolidin-2-one is a substituted imidazolidinone frequently utilized as a structural motif in drug discovery and synthetic chemistry. Before designing a handling protocol, we must establish its quantitative and hazard profile [1].

Table 1: Quantitative Data & Hazard Profile

Property Value / Specification
Chemical Name 1-(4-Methoxyphenyl)imidazolidin-2-one
CAS Number 62868-39-7 [1]
Molecular Formula C10H12N2O2 [2]
Molecular Weight 192.21 g/mol [2]
Physical State Solid (Powder/Crystalline)

| GHS Hazard Codes | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1] |

Mechanistic Causality of Hazards (The "Why")

The hazards associated with this compound are directly linked to its structure. The imidazolidinone ring and the electron-donating methoxy group facilitate strong hydrogen bonding and dipole interactions. When exposed to biological membranes (skin, eyes, mucosal lining), these interactions disrupt local lipid bilayers and protein structures, resulting in the documented H315 and H319 irritation. Furthermore, as a fine dry powder, it is highly susceptible to aerosolization via static charge, directly driving the H335 respiratory risk.

Required Personal Protective Equipment (PPE)

To mitigate these specific structural hazards, PPE selection must strictly adhere to [3] guidelines, focusing on barrier integrity and respiratory isolation.

  • Hand Protection (Nitrile vs. Butyl Rubber):

    • Dry Handling: Standard 4-mil to 5-mil nitrile gloves provide an excellent physical barrier against the dry powder.

    • Solution Handling (Critical Causality): If you are dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF), you must immediately double-glove or transition to butyl rubber. These solvents act as aggressive permeation enhancers, carrying the dissolved irritant directly through standard nitrile pores into the dermal layer.

  • Eye Protection: ANSI Z87.1 (or JIS T 8147) compliant tightly sealed chemical splash goggles. Standard safety glasses are insufficient, as they allow airborne particulates to bypass the lenses and interact with ocular moisture (H319).

  • Respiratory & Body Protection: A flame-resistant (FR) laboratory coat with knitted cuffs. Handling must be restricted entirely to a certified chemical fume hood to eliminate inhalation risks (H335).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been visually or physically confirmed.

Step 1: Fume Hood Verification (Self-Validation)

  • Ensure the fume hood sash is positioned at the certified operational height.

  • Validation Check: Tape a small strip of a Kimwipe to the bottom of the sash. It must be actively and consistently pulled inward. This visually validates that the face velocity is maintaining the required 80–120 FPM negative pressure, ensuring H335 compliance.

Step 2: Anti-Static Weighing Preparation

  • Wipe down the balance and surrounding hood area with a damp static-dissipative cloth.

  • Use an anti-static gun (e.g., Zerostat) on the weigh boat. Causality: Eliminating static charge prevents the fine powder of 1-(4-Methoxyphenyl)imidazolidin-2-one from repelling off the plastic and aerosolizing into your breathing zone.

Step 3: Transfer and Solubilization

  • Uncap the reagent bottle only when deep inside the negative pressure zone of the hood.

  • Transfer the required mass using a grounded stainless-steel spatula.

  • If adding solvent, slowly pipette the solvent down the side of the receiving flask to wash any residual powder down the neck, minimizing airborne dust.

  • Seal the reaction vessel before removing it from the fume hood.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited as it will immediately aerosolize the compound, violating H335 safety constraints [2].

Emergency Spill Protocol:

  • Contain: Alert personnel in the immediate vicinity. Ensure your chemical splash goggles and gloves are secure.

  • Suppress: Do not use a brush. Gently place a slightly damp absorbent pad (using water or a compatible non-reactive solvent) directly over the spilled powder. Causality: The moisture binds the powder into a heavy slurry, instantly neutralizing the inhalation hazard.

  • Collect: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Decontaminate: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe to remove any residual organic traces.

Standard Disposal (P501 Compliance): All contaminated consumables (weigh boats, gloves, spill pads) and reaction waste must be placed in a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Toxic/Irritant Solid (Contains 1-(4-Methoxyphenyl)imidazolidin-2-one)" and dispose of via a licensed chemical waste management facility.

Safety & Operational Workflow Visualization

SafetyWorkflow A 1. Risk Assessment & Fume Hood Prep B 2. Don Required PPE (Nitrile, Goggles, Coat) A->B C 3. Weighing & Transfer (Anti-static techniques) B->C D Spill Detected? C->D E 4a. Emergency Spill Protocol (Damp wipe, no sweeping) D->E Yes F 4b. Standard Protocol (Reaction & Clean-up) D->F No G 5. Hazardous Waste Disposal (EPA/P501) E->G F->G

Workflow for the safe handling, operational processing, and emergency spill response of 1-(4-Methoxyphenyl)imidazolidin-2-one.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL: [Link]

  • Title: 1910.132 - General Requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)imidazolidin-2-one
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1-(4-Methoxyphenyl)imidazolidin-2-one
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